4-Bromo-2,3-difluoropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2,3-difluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDSLPSJQMGNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717817 | |
| Record name | 4-Bromo-2,3-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227597-53-6 | |
| Record name | 4-Bromo-2,3-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,3-difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Bromo-2,3-difluoropyridine: A Key Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern medicinal and materials chemistry, fluorinated heterocyclic compounds are indispensable building blocks. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. Among these valuable synthons, 4-Bromo-2,3-difluoropyridine has emerged as a key intermediate, offering a unique combination of reactivity and structural features for the synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its applications in advanced organic synthesis. As Senior Application Scientists, we aim to deliver not just data, but a field-proven perspective on the causality behind experimental choices and the logic of protocol design, ensuring both scientific integrity and practical utility.
Core Properties of this compound
This compound is a colorless to light yellow liquid under standard conditions. Its strategic value lies in the orthogonal reactivity of its substituents: a bromine atom at the 4-position, which is highly amenable to a variety of cross-coupling reactions, and two fluorine atoms at the 2- and 3-positions that modulate the electronic properties of the pyridine ring.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1227597-53-6 | [1] |
| Molecular Formula | C₅H₂BrF₂N | |
| Molecular Weight | 193.98 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 181.8 ± 35.0 °C at 760 mmHg | [2] |
| Storage Temperature | 2-8°C, under inert gas | [2] |
| Purity | Typically ≥95% |
Synthesis of this compound: A Representative Pathway
While specific proprietary synthesis routes for this compound are not always publicly detailed, a plausible and illustrative synthetic approach can be devised based on established methodologies for the synthesis of related fluorinated and brominated pyridines. A common strategy involves the diazotization of a corresponding aminopyridine followed by a Sandmeyer-type reaction or direct bromination of a difluoropyridine precursor.
One potential synthetic route could start from a suitable difluoropyridine precursor, followed by a regioselective bromination. The synthesis of fluorinated pyridines often involves multi-step sequences that may include de-novo ring formation or modification of existing pyridine rings. For instance, a synthetic sequence could involve the preparation of a difluoropyridine intermediate followed by bromination. A general procedure for the bromination of an activated aromatic ring might involve the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst.
A more general approach for the synthesis of brominated aromatic compounds involves the reaction of a phenyl derivative with a bromide-containing source in the presence of an oxidizing agent and an acid[3].
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered around the reactivity of the carbon-bromine bond. This bond serves as a versatile handle for the introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen atom activates the C-Br bond towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling cycles.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several key palladium-catalyzed cross-coupling reactions that are foundational in modern drug discovery and materials science.
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with a halide[4][5]. This compound can be efficiently coupled with a variety of boronic acids or their esters to generate 4-aryl- or 4-heteroaryl-2,3-difluoropyridines. These products are valuable scaffolds in medicinal chemistry.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base, typically K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, commonly a 4:1 ratio of an organic solvent like acetonitrile or dioxane and water.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, and add silica gel. Remove the solvent under reduced pressure. The resulting solid can be dry-loaded onto a silica gel column for purification by flash chromatography.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst[6][7]. This reaction is invaluable for the synthesis of conjugated systems found in many functional materials and biologically active molecules. This compound can be coupled with terminal alkynes to introduce an alkynyl moiety at the 4-position.
Experimental Protocol: Representative Sonogashira Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst such as CuI (2-10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base, such as triethylamine (2-3 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C), monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride to remove the amine salt. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides[8][9]. This reaction allows for the introduction of primary or secondary amines at the 4-position of the pyridine ring, a common structural motif in pharmaceuticals.
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
Catalyst Pre-formation (if necessary): In a glovebox or under an inert atmosphere, prepare the active Pd(0) catalyst by mixing a palladium precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., XPhos, SPhos).
-
Reaction Setup: To a reaction tube, add this compound (1.0 eq), the amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), and the palladium catalyst.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture (typically 80-110 °C) until the starting material is consumed, as monitored by GC-MS or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
Visualization of Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Safety, Handling, and Disposal
As with all halogenated organic compounds, proper safety precautions are paramount when handling this compound.
Hazard Identification
-
GHS Classification: The compound is classified as harmful if swallowed (H302). Related compounds are also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[10].
-
Pictogram: GHS07 (Exclamation mark).
-
Signal Word: Warning.
Handling and Personal Protective Equipment (PPE)
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is 2-8°C (refrigerator) under an inert atmosphere[2].
-
Keep away from incompatible materials such as strong oxidizing agents[11].
Spill and Disposal Procedures
-
In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
Hazardous Decomposition Products
-
Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen bromide[11].
Caption: Workflow for safe handling and spill response.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique structural and electronic properties make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of novel compounds for pharmaceutical and materials science applications. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for researchers and scientists seeking to leverage its full potential in their synthetic endeavors. By following the protocols and safety guidelines outlined in this guide, a self-validating system of experimentation can be established, leading to reliable and reproducible results.
References
- 1. This compound | 1227597-53-6 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-difluoropyridine
Introduction: The Significance of 4-Bromo-2,3-difluoropyridine in Modern Drug Discovery
This compound is a key heterocyclic building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its strategic importance lies in the unique combination of a pyridine core, vicinal fluorine atoms, and a reactive bromine substituent. The fluorine atoms can significantly alter the physicochemical properties of a molecule, enhancing metabolic stability, binding affinity, and bioavailability. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide provides a detailed exploration of the synthetic pathways to this compound, offering insights into the underlying chemical principles and providing actionable protocols for the modern research scientist.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and safety considerations. Two primary strategies are highlighted in this guide:
-
Sandmeyer Bromination of 4-Amino-2,3-difluoropyridine: A classic and reliable method for the introduction of a bromine atom onto an aromatic ring.
-
Direct Bromination of 2,3-Difluoropyridine: A more direct approach, the success of which is contingent on controlling the regioselectivity of the bromination reaction.
The following sections will delve into the mechanistic details and practical execution of these synthetic routes.
Pathway 1: Sandmeyer Bromination of 4-Amino-2,3-difluoropyridine
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1] This transformation is particularly valuable as it allows for the introduction of substituents that are often difficult to install through direct electrophilic aromatic substitution.[2] The reaction proceeds through a free radical mechanism, typically catalyzed by copper(I) salts.[3]
The overall transformation for the synthesis of this compound via the Sandmeyer reaction is depicted below:
Caption: General scheme of the Sandmeyer reaction for the synthesis of this compound.
Mechanistic Insights
The Sandmeyer reaction is a two-step process:[3]
-
Diazotization: The primary aromatic amine, 4-amino-2,3-difluoropyridine, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Halogenation: The diazonium salt is then reacted with a copper(I) halide, in this case, copper(I) bromide. A single electron transfer from the copper(I) to the diazonium salt generates a diazo radical and copper(II) bromide.[4] The diazo radical readily loses nitrogen gas to form an aryl radical, which then abstracts a bromine atom from the copper(II) bromide to yield the final product, this compound, and regenerate the copper(I) catalyst.[3][4]
Experimental Protocol: Sandmeyer Bromination
Materials:
-
4-Amino-2,3-difluoropyridine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-amino-2,3-difluoropyridine in hydrobromic acid (48%) while maintaining the temperature at 0-5 °C with an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with dichloromethane or diethyl ether (3 x volume).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
-
Pathway 2: Direct Bromination of 2,3-Difluoropyridine
Direct bromination of the 2,3-difluoropyridine ring presents a more atom-economical approach. However, the regioselectivity of the reaction is a critical consideration. The fluorine atoms are electron-withdrawing, deactivating the pyridine ring towards electrophilic aromatic substitution. The directing effects of the fluorine atoms and the pyridine nitrogen must be carefully considered to favor the formation of the desired 4-bromo isomer.
Caption: General scheme for the direct bromination of 2,3-difluoropyridine.
Regiochemical Considerations
The pyridine nitrogen is a strongly deactivating group, directing electrophilic substitution to the 3- and 5-positions. The fluorine atoms are also deactivating but are ortho, para-directing. In 2,3-difluoropyridine, the C4 and C6 positions are meta to the nitrogen, while the C5 position is para to the C2-fluorine and meta to the C3-fluorine. The C4 position is ortho to the C3-fluorine and meta to the C2-fluorine. The interplay of these electronic effects can lead to a mixture of isomers. The use of specific catalysts and reaction conditions is crucial to enhance the selectivity for the desired 4-bromo product.
Experimental Protocol: Direct Bromination
Materials:
-
2,3-Difluoropyridine
-
Bromine (Br₂)
-
Fuming sulfuric acid (oleum) or a Lewis acid catalyst (e.g., FeCl₃, AlCl₃)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a flask protected from light and equipped with a stirrer, dropping funnel, and condenser, dissolve 2,3-difluoropyridine in fuming sulfuric acid or an inert solvent with a Lewis acid catalyst.
-
Cool the mixture to the desired reaction temperature (this may require optimization, starting at low temperatures).
-
-
Bromination:
-
Slowly add bromine to the reaction mixture. The reaction may be exothermic, so careful temperature control is necessary.
-
Stir the mixture for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice.
-
Quench any unreacted bromine by adding a sodium thiosulfate solution until the red-brown color disappears.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to isolate this compound from other isomers.
-
Data Summary
| Parameter | Pathway 1: Sandmeyer Reaction | Pathway 2: Direct Bromination |
| Starting Material | 4-Amino-2,3-difluoropyridine | 2,3-Difluoropyridine |
| Key Reagents | NaNO₂, HBr, CuBr | Br₂, Fuming H₂SO₄ or Lewis Acid |
| Typical Yields | Moderate to Good | Variable, dependent on selectivity |
| Key Advantages | High regioselectivity, reliable | More atom-economical |
| Key Challenges | Stability of diazonium salt | Control of regioselectivity, potential for multiple products |
Conclusion and Future Perspectives
The synthesis of this compound is a critical process for the advancement of medicinal and agricultural chemistry. The Sandmeyer reaction of 4-amino-2,3-difluoropyridine offers a highly reliable and regioselective route to the target molecule. While direct bromination of 2,3-difluoropyridine is a more direct approach, it often requires careful optimization to achieve the desired selectivity. The choice of synthetic pathway will ultimately depend on the specific needs and resources of the research team. Future research in this area may focus on developing more efficient and environmentally benign catalytic methods for both the synthesis of the precursors and the final bromination step.
References
Physical and chemical properties of 4-Bromo-2,3-difluoropyridine
An In-depth Technical Guide to 4-Bromo-2,3-difluoropyridine for Advanced Synthesis
Executive Summary
This compound is a specialized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional nature—a reactive brominated site for cross-coupling, two activated fluorine atoms for nucleophilic substitution, and an influencing pyridine core—renders it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, core reactivity, and established protocols for its application in key synthetic transformations. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in their synthetic programs.
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of a pyridine scaffold is a cornerstone of modern medicinal chemistry, owing to its ability to engage in hydrogen bonding and its presence in numerous bioactive molecules. When further functionalized with halogens, particularly fluorine, the resulting derivatives offer enhanced pharmacological profiles, including improved metabolic stability, binding affinity, and bioavailability. This compound (CAS No. 1227597-53-6) epitomizes this principle.[1][2][3][4] The molecule is strategically designed for sequential, regioselective functionalization, making it an invaluable tool for building molecular diversity from a single, reliable starting point. It serves as a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly in the creation of drugs targeting neurological and cardiovascular diseases.[1]
Caption: Structure and primary reactive centers of this compound.
Physicochemical and Spectroscopic Profile
Accurate identification and handling of this compound require a clear understanding of its physical properties and spectroscopic data.
Physical and Chemical Properties
The compound is typically supplied as a colorless to light yellow liquid and requires refrigerated storage under an inert atmosphere to maintain its purity, which is generally 95% or higher.[1][2]
| Property | Value | Source(s) |
| CAS Number | 1227597-53-6 | [1][2][4] |
| Molecular Formula | C₅H₂BrF₂N | [1][3][4] |
| Molecular Weight | 193.98 g/mol | [1][2][4][5] |
| Appearance | Colorless to Light Yellow Liquid | [1][2] |
| Boiling Point | 181.8 ± 35.0 °C at 760 mmHg | [1] |
| Topological Polar Surface Area | 12.89 Ų | [4] |
| XLogP3 | 2.1 | [4][5] |
| Storage Conditions | 2-8°C, under inert gas | [1][2] |
Spectroscopic Characterization
While detailed spectral analyses are proprietary to manufacturers, vendor-supplied data confirms that the NMR and IR spectra are consistent with the assigned structure.[1][3] For validation purposes, researchers can expect the following characteristic signals based on the analysis of analogous structures.[6][7][8][9]
-
¹H NMR: The proton spectrum will be simple, showing two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons at the C5 and C6 positions. The coupling patterns (doublets or doublet of doublets) will be influenced by both H-H and H-F coupling constants.
-
¹³C NMR: The carbon spectrum will display five signals for the pyridine ring. The carbons attached to halogens (C2, C3, C4) will show characteristic splitting patterns due to C-F coupling and will be shifted accordingly.
-
¹⁹F NMR: This is a critical technique for confirming the structure, expected to show two distinct resonances for the fluorine atoms at C2 and C3, with their chemical shifts and coupling providing definitive structural information.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-F bonds (typically in the 1200-1000 cm⁻¹ region) and C-Br stretching, alongside the typical aromatic C=C and C=N stretching vibrations.[7]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) and (M+2) peaks due to the presence of one bromine atom, providing unambiguous confirmation of the elemental composition.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from its ability to undergo regioselective reactions at its different halogenated positions. The bromine at the C4 position is the preferred site for palladium-catalyzed cross-coupling reactions, while the fluorine at the C2 position is most susceptible to nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Br bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug synthesis.
This reaction is a robust method for forming C-C bonds by coupling the pyridine core with boronic acids or esters.
-
Causality and Mechanistic Insight: The choice of a palladium catalyst and a suitable phosphine ligand is critical. The ligand stabilizes the active Pd(0) species and facilitates the key steps of oxidative addition into the C-Br bond and subsequent reductive elimination to form the product. A base is required to activate the boronic acid partner via the formation of a boronate complex, which is essential for the transmetalation step.
-
Self-Validating Protocol: Synthesis of 4-Aryl-2,3-difluoropyridine
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq.).
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Purge the mixture with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ and a ligand like SPhos, under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
-
This reaction provides a powerful and general method for the synthesis of N-arylpyridines, a common motif in pharmaceuticals.[10][11]
-
Causality and Mechanistic Insight: The direct amination of aryl halides requires a specialized catalytic system.[10] Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are essential.[12] These ligands promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition.[12] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active amido species for the catalytic cycle.[13][14]
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the fluorine substituents activates the ring towards nucleophilic attack.[15]
-
Regioselectivity Explained: In polyhalogenated pyridines, nucleophilic substitution generally occurs preferentially at the 4-position.[16][17] However, in this compound, the C2 and C6 positions are most activated by the ring nitrogen. The C2-F bond is typically more labile than the C3-F bond, making it the primary site for SNAr, especially with softer nucleophiles. This allows for selective displacement of the C2-fluorine while leaving the C4-bromine intact for subsequent cross-coupling reactions.
-
Self-Validating Protocol: Synthesis of 2-Alkoxy-4-bromo-3-fluoropyridine
-
Reagent Preparation: In a round-bottom flask, dissolve the desired alcohol (1.5 eq.) in a dry aprotic solvent like THF or DMF.
-
Alkoxide Formation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise. Allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
Nucleophilic Addition: Cool the resulting alkoxide solution back to 0 °C and add a solution of this compound (1.0 eq.) in the same dry solvent dropwise.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature or heat gently (e.g., 50-60 °C) as needed. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash chromatography to yield the desired product.
-
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a well-ventilated fume hood.[18][19]
-
GHS Hazard Information: The compound is classified with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[2] Key hazard statements include H302 (Harmful if swallowed).[2] Related structures also carry warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling Precautions: Avoid inhalation of vapors and contact with skin and eyes.[18] In case of contact, flush the affected area with copious amounts of water.[19] Do not eat, drink, or smoke when handling this product.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator as recommended.[1][2][19]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a high-value, versatile building block for advanced chemical synthesis. Its well-differentiated reactive sites allow for a predictable and sequential introduction of various functionalities through robust and well-understood reaction classes like Suzuki coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. By understanding the principles of its reactivity and employing the validated protocols described herein, researchers in drug discovery and materials science can effectively harness its potential to accelerate the development of novel and complex molecules.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 1227597-53-6 [sigmaaldrich.com]
- 3. This compound - CAS:1227597-53-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-fluoropyridine(128071-98-7) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem [infoscience.epfl.ch]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. echemi.com [echemi.com]
An In-depth Technical Guide on the Proper Storage and Handling of 4-Bromo-2,3-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Compound: Physicochemical Properties and Reactivity Profile
4-Bromo-2,3-difluoropyridine (CAS No. 1227597-53-6) is a halogenated pyridine derivative increasingly utilized in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. Its utility stems from the unique electronic properties conferred by the fluorine and bromine substituents on the pyridine ring, which provide multiple reactive sites for participation in a variety of coupling reactions.
A thorough understanding of its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrF₂N | PubChem[1][2] |
| Molecular Weight | 193.98 g/mol | PubChem[1][2] |
| Appearance | Colorless to light yellow liquid | Sigma-Aldrich |
| Boiling Point | 65 °C / 149 °F @ 5 torr | Fisher Scientific[3] |
| Flash Point | 71 °C / 159.8 °F | Fisher Scientific[3] |
| Purity | Typically ≥95% | Sigma-Aldrich |
The presence of the bromine atom makes the compound susceptible to nucleophilic substitution and a versatile partner in cross-coupling reactions. The difluoro-substitution pattern influences the reactivity of the pyridine ring, making it a valuable synthon for introducing this moiety into larger, more complex molecules. However, this reactivity also necessitates careful consideration of incompatibilities.
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases should be avoided to prevent vigorous and potentially hazardous reactions.[3]
Section 2: Hazard Identification and Risk Mitigation
This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before any handling.
GHS Hazard Statements:
These classifications underscore the importance of a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
Personal Protective Equipment (PPE) - The Last Line of Defense:
The selection and proper use of PPE are non-negotiable when handling this compound.[6][7]
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
-
Skin Protection: A lab coat must be worn and fully buttoned.[8] Gloves made of nitrile or neoprene are recommended; latex gloves are not suitable.[6]
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[6][8]
The following DOT diagram outlines the logical flow for selecting appropriate PPE.
References
- 1. 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 22015559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
The Strategic Role of Fluorinated Pyridines in Modern Medicinal Chemistry
An In-depth Technical Guide:
Introduction: The Convergence of Two Pillars in Drug Discovery
In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine.[1] Its strategic incorporation into drug candidates is a cornerstone of contemporary drug design, capable of fine-tuning a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2] Concurrently, the pyridine scaffold remains one of the most prevalent azaheterocycles in FDA-approved drugs, valued for its versatile chemical properties and ability to engage in critical interactions with biological targets.[3]
This guide explores the powerful synergy that arises from the combination of these two pillars: the fluorinated pyridine. By introducing fluorine onto the pyridine ring, medicinal chemists unlock a sophisticated toolkit for optimizing molecular properties. This document provides a technical overview of the fundamental principles, strategic applications, and synthetic methodologies that define the role of fluorinated pyridines in the quest for safer and more effective therapeutics. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
Section 1: The Fundamental Impact of Fluorination on the Pyridine Ring
The introduction of fluorine, the most electronegative element, onto a pyridine ring induces a cascade of changes in the molecule's fundamental properties. Understanding these effects is critical to rationally designing drug candidates.
Modulation of Basicity (pKa)
The most predictable and significant consequence of fluorinating a pyridine ring is the reduction of the nitrogen atom's basicity (a decrease in the pKa of its conjugate acid).[4] This is a direct result of fluorine's powerful electron-withdrawing inductive effect (-I effect), which pulls electron density away from the ring system and reduces the availability of the nitrogen's lone pair to accept a proton.[1][5]
This modulation is not trivial; it can decrease the pKa by up to 2-3 units, which has profound implications for a drug's behavior at physiological pH (≈7.4).[1] A lower pKa can decrease unwanted interactions with off-target proteins (e.g., hERG channels), reduce P-glycoprotein (Pgp) mediated efflux from the central nervous system, and alter the solubility and permeability profile of a drug candidate.[4][6]
Altering Lipophilicity (logD)
Unlike the predictable effect on pKa, fluorine's impact on lipophilicity is highly context-dependent and can be counterintuitive.[7] The distribution coefficient at pH 7.4 (logD7.4) is a critical parameter, and fluorination influences it through a dual effect: it increases the molecule's hydrophobic surface area while simultaneously increasing the polarity of the local environment.[5][8]
For instance, in a series of 2-(thiofluoroalkyl)pyridines, progressive fluorination of a methyl group (e.g., -SCH₃ → -SCF₂H → -SCF₃) leads to a steady increase in lipophilicity.[9] However, for an ethyl series, the relationship is more complex, with some internal fluorination patterns leading to a surprising decrease in logD7.4 compared to their non-fluorinated counterparts.[5] This highlights the necessity of experimental determination, as simple predictions can be misleading.
| Compound Structure (R-Pyridine) | Oxidation State | logD7.4 | pKa | Reference |
| 2-(SCH₃)-Pyridine | Thioether | 1.69 | 3.69 | [5][7] |
| 2-(SCF₂H)-Pyridine | Thioether | 1.95 | N/A | [7][9] |
| 2-(SCF₃)-Pyridine | Thioether | 2.13 | 0.97 | [5][7] |
| 2-(SCH₂CH₃)-Pyridine | Thioether | 2.26 | 3.68 | [5][9] |
| 2-(SCF₂CH₃)-Pyridine | Thioether | 1.82 | N/A | [9] |
| 2-(SO₂CH₃)-Pyridine | Sulfone | 0.40 | N/A | [9] |
| 2-(SO₂CF₂H)-Pyridine | Sulfone | 0.82 | N/A | [9] |
Table 1: Experimentally determined lipophilicity (logD7.4) and pKa values for a series of 2-substituted pyridines, illustrating the complex impact of fluorination.
Conformational Control
Fluorine can exert significant control over molecular conformation through stereoelectronic effects.[10] The strong preference of the C-F bond for a gauche orientation relative to adjacent electron-donating groups can stabilize conformations that might otherwise be disfavored.[11] This conformational biasing is a powerful tool for medicinal chemists to "pre-organize" a ligand into its bioactive conformation, thereby enhancing binding affinity and reducing the entropic penalty upon binding to its target.[1][12]
Section 2: Strategic Applications in Drug Design
The fundamental property changes induced by fluorination are strategically leveraged to address common challenges in drug discovery.
Enhancing Metabolic Stability
One of the most common applications of fluorination is to block metabolic oxidation.[2] Many drug candidates fail due to rapid metabolism by Cytochrome P450 (CYP) enzymes, which often oxidize electron-rich C-H bonds.[13] By replacing a metabolically labile hydrogen atom with a fluorine atom, the C-F bond's high strength (≈116 kcal/mol) effectively prevents this oxidation, thereby increasing the drug's half-life and bioavailability.[10][14]
Modulating Target Binding Affinity
Fluorine can enhance a ligand's binding affinity through several mechanisms. While it is a weak hydrogen bond acceptor, these interactions can still be significant in a protein's binding pocket.[13][15] More importantly, the polarized C-F bond can engage in favorable dipole-dipole, electrostatic, and even halogen bond interactions with receptor residues.[15][16] For example, the improved activity of certain inhibitors has been attributed to interactions between a fluorine atom and the backbone amide of asparagine or aspartate residues.[15][16]
Bioisosteric Replacement
Bioisosterism, the replacement of one functional group with another that retains similar biological activity, is a key strategy in lead optimization. Fluorinated groups serve as excellent bioisosteres for several common functionalities.[17] This replacement can improve physicochemical properties while maintaining or enhancing the desired biological response.[16]
-
F for H: The most direct replacement, used to block metabolism or subtly alter electronics without a significant steric penalty.[15]
-
CHF₂ for Pyridine-N-Oxide: The 2-difluoromethylpyridine moiety has been successfully demonstrated as a bioisosteric replacement for pyridine-N-oxide, improving activity in quorum sensing inhibitors.[16][18]
-
Fluorinated Heterocycles for Indoles: Furo[3,2-b]pyridine has been used as a successful bioisostere for an indole nucleus in the development of potent and selective 5-HT1F receptor agonists.[19][20]
Section 3: Synthesis of Fluorinated Pyridines
The ability to strategically place fluorine atoms on a pyridine ring relies on a robust portfolio of synthetic methods.
Nucleophilic Aromatic Substitution (SNAr)
The most common and industrially scalable method for introducing fluorine into a pyridine ring is through nucleophilic aromatic substitution (SNAr).[21] This involves reacting a pyridine substituted with a good leaving group (typically Cl or Br) at an electron-deficient position (e.g., positions 2, 4, or 6) with a fluoride source like KF or CsF in a polar arotic solvent at high temperatures.[22][23] The reaction of 2-fluoropyridine with a nucleophile is reported to be over 300 times faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this context.[24]
This protocol is a generalized representation and requires optimization for specific substrates.
-
Preparation: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the chloropyridine precursor (1.0 equiv) and a fluoride source (e.g., spray-dried potassium fluoride, 3-5 equiv).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent (e.g., DMSO, Sulfolane).
-
Reaction: Heat the mixture to the required temperature (typically 140-220 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench by pouring it into ice-water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM) multiple times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to yield the desired fluorinated pyridine.[23]
Other Synthetic Methods
While SNAr is a workhorse, other methods are crucial for accessing different substitution patterns:
-
Balz-Schiemann Reaction: A classical method that converts an aminopyridine to a diazonium salt, which is then decomposed in the presence of a fluoride source to install fluorine.[22][25]
-
Electrophilic Fluorination: Reagents like Selectfluor® can be used to fluorinate electron-rich pyridine derivatives, often proceeding through dihydropyridine intermediates.[26][27]
-
Direct C-H Fluorination: A modern and highly sought-after transformation, though challenging on electron-deficient pyridine rings. Recent advances allow for the site-selective introduction of fluorinated groups (e.g., CHF₂) at positions that are difficult to access via classical methods.[28]
Section 4: Case Studies in FDA-Approved Drugs
The successful application of fluorinated pyridines is best illustrated by their presence in numerous FDA-approved drugs across various therapeutic areas.[3][29]
| Drug Name (Brand) | Therapeutic Area | Role of Fluorinated Pyridine | Reference |
| Lemborexant (Dayvigo) | Insomnia | The 5-fluoropyridine moiety is crucial for achieving high binding affinity to orexin receptors and contributes to a good overall pharmacological profile. | [29] |
| Vericiguat (Verquvo) | Heart Failure | The fluorine atom on the 1H-pyrazolo[3,4-b]pyridine core increases the molecule's metabolic stability, leading to lower clearance. | [29] |
| Alpelisib (Piqray) | Breast Cancer | A trifluoro-t-butyl group at the 2-position of the pyridine ring enhances metabolic stability and oral bioavailability. The fluorinated group also forms a key hydrogen bond in the PI3K binding site. | [29] |
Table 2: Selected FDA-approved drugs containing a fluorinated pyridine moiety, highlighting the strategic rationale for their inclusion.
Conclusion and Future Outlook
Fluorinated pyridines represent a mature yet continually evolving area of medicinal chemistry. The strategic incorporation of fluorine onto this privileged scaffold provides an unparalleled means to modulate a drug candidate's electronic, physicochemical, and pharmacokinetic properties. From predictably lowering pKa to enhancing metabolic stability and fine-tuning receptor binding, the effects are both profound and versatile.
The future will likely focus on the development of more sophisticated and site-selective late-stage fluorination techniques, allowing for the rapid generation of diverse analogue libraries.[28] As our understanding of fluorine's complex influence on properties like lipophilicity and protein-ligand interactions deepens, the rational design of fluorinated pyridine-containing drugs will become even more precise, further solidifying their indispensable role in the development of next-generation therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. educationgroup.mit.edu [educationgroup.mit.edu]
- 14. nbinno.com [nbinno.com]
- 15. tandfonline.com [tandfonline.com]
- 16. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. nbinno.com [nbinno.com]
- 23. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 29. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Indispensable Role of Halogenated Heterocycles in Modern Medicinal Chemistry
References
- 1. Halogenated Heterocycles for Drug Discovery - Durham e-Theses [etheses.dur.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. namiki-s.co.jp [namiki-s.co.jp]
- 9. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 10. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 11. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 19. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 21. benchchem.com [benchchem.com]
- 22. Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding [ouci.dntb.gov.ua]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Strategic Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-2,3-difluoropyridine
Abstract
This application note provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 4-Bromo-2,3-difluoropyridine, a critical building block in contemporary drug discovery. The presence of fluorine atoms on the pyridine ring introduces unique electronic properties that are highly desirable in medicinal chemistry but also present specific challenges for synthesis. This document outlines a robust, field-proven protocol, delves into the mechanistic rationale behind component selection, and offers a practical troubleshooting guide. The target audience includes researchers, medicinal chemists, and process development scientists seeking to efficiently synthesize complex biaryl and heteroaryl pyridine derivatives.
Introduction: The Significance of Fluorinated Pyridines
Fluorine-substituted heterocyclic compounds, particularly pyridines, are of immense interest in the pharmaceutical industry. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a versatile precursor for introducing the difluoropyridyl moiety into complex molecular architectures. The Suzuki-Miyaura reaction is a premier method for this transformation due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of organoboron reagents.[1][2]
This guide provides an in-depth protocol for the successful coupling of this electron-deficient heteroaryl halide, emphasizing the critical interplay between catalyst, ligand, base, and solvent.
Reaction Mechanism and Strategic Component Selection
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is paramount to optimizing the reaction for a specific substrate like this compound.
The Catalytic Cycle
The reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step.[3] The electron-deficient nature of the pyridine ring, enhanced by the two fluorine atoms, facilitates this step.[5][6]
-
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) complex, displacing the halide. This step requires activation of the boronic acid or ester by a base.[7]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations
The success of coupling with this compound hinges on the careful selection of the following components:
-
Ligand: This is arguably the most critical parameter. Due to the electron-deficient nature of the substrate, bulky and electron-rich phosphine ligands are highly recommended.[8][9] These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition, and they accelerate the final reductive elimination step.[9]
-
Boron Reagent:
-
Boronic Acids: Widely available but can be prone to decomposition via protodeboronation, especially under harsh conditions.[5][6]
-
Boronic Esters (e.g., Pinacol, MIDA): More stable to chromatography and less susceptible to protodeboronation.[5][11] They undergo slow hydrolysis under basic reaction conditions to release the boronic acid for coupling.
-
Potassium Trifluoroborates (R-BF₃K): Bench-stable, crystalline solids that are also resistant to protodeboronation. They serve as excellent coupling partners under appropriate conditions.[2][12]
-
-
Base: A base is essential to activate the boron reagent for transmetalation.[7] The choice can significantly impact yield.
-
Solvent: Aprotic polar solvents are standard. Mixtures of solvents like 1,4-dioxane/water, THF/water, or DMF/water are common. The water is crucial for dissolving inorganic bases and facilitating the formation of the reactive boronate species.[4][14]
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials & Reagents
| Reagent/Material | M.W. | Stoichiometry | Example Amount (0.5 mmol scale) |
| This compound | 193.96 | 1.0 equiv | 97.0 mg |
| Arylboronic Acid | Variable | 1.2 - 1.5 equiv | 0.6 - 0.75 mmol |
| Palladium Precatalyst (e.g., Pd(OAc)₂) | 224.50 | 1 - 3 mol % | 1.1 - 3.4 mg |
| Ligand (e.g., SPhos) | 410.51 | 2 - 6 mol % | 4.1 - 12.3 mg |
| Base (e.g., K₂CO₃) | 138.21 | 2.0 - 3.0 equiv | 138 - 207 mg |
| Solvent (e.g., 1,4-Dioxane/H₂O) | - | 4:1 to 5:1 ratio | 2.5 mL (2.0 mL Dioxane + 0.5 mL H₂O) |
Step-by-Step Procedure
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %), the ligand (e.g., SPhos, 4 mol %), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15][16]
-
Solvent Addition: Through the septum, add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. Note: Solvents should be degassed prior to use by sparging with an inert gas for 15-20 minutes or by a freeze-pump-thaw method.[17]
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS or LC-MS analysis until the starting bromide is consumed.
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or insufficient degassing. 2. Inappropriate ligand/base/solvent combination. 3. Decomposition of boronic acid. | 1. Use a fresh bottle of catalyst. Ensure the reaction is rigorously degassed. 2. Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[18] 3. Switch to a more stable boronic ester (pinacol, MIDA) or a trifluoroborate.[5][11] |
| Protodeboronation | 1. Boronic acid instability. 2. Reaction temperature is too high or conditions are too basic. | 1. Use a boronic ester or trifluoroborate.[12][17] 2. Lower the reaction temperature. Use a milder base such as KF.[13] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Inefficient reduction of Pd(II) precatalyst. | 1. Improve the degassing procedure for all reagents and solvents.[5][17] 2. Use a Pd(0) source directly, such as Pd(PPh₃)₄. |
| Dehalogenation of Starting Material | 1. Side reaction promoted by certain catalyst/base combinations. 2. Presence of water or other proton sources. | 1. Change the ligand or base. 2. Lower the reaction temperature. Ensure solvents are appropriately dried if running under anhydrous conditions. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing valuable fluorinated heterocycles. Success relies on a rational approach to reaction design, particularly the selection of a suitable palladium catalyst system featuring a bulky, electron-rich phosphine ligand. By following the detailed protocol and considering the mechanistic principles outlined in this guide, researchers can reliably access a wide range of novel biaryl and heteroaryl pyridine structures, accelerating progress in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. catalysis-consulting.com [catalysis-consulting.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
Application Note: Strategic Buchwald-Hartwig Amination of 4-Bromo-2,3-difluoropyridine for Medicinal Chemistry Scaffolds
Introduction
Fluorinated pyridines are privileged scaffolds in modern drug discovery, imparting unique properties such as enhanced metabolic stability, improved membrane permeability, and modulated pKa.[1] Specifically, the 2,3-difluoropyridine-4-amine core is a key pharmacophore in various developmental therapeutics. However, the synthesis of these vital building blocks is often challenging. The electron-deficient nature of the pyridine ring, exacerbated by the presence of two strongly electron-withdrawing fluorine atoms, makes the C4-position susceptible to nucleophilic attack but complicates transition-metal-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination has become a cornerstone of C–N bond formation in organic synthesis.[2][3] Its application to electron-deficient heteroaryl halides like 4-Bromo-2,3-difluoropyridine requires careful consideration of the entire catalytic system—palladium source, ligand, base, and solvent—to achieve high efficiency and suppress side reactions. This guide provides a detailed analysis of these parameters and offers robust protocols for researchers in medicinal and process chemistry.
The Catalytic System: A Mechanistic Approach to Success
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][4] For a challenging substrate like this compound, each step must be optimized to favor the desired product formation.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromo-2,3-difluoropyridine
Abstract
4-Bromo-2,3-difluoropyridine is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of pharmaceutical intermediates. Its unique electronic properties, stemming from the presence of two fluorine atoms and a bromine atom on the pyridine ring, allow for selective and efficient functionalization. This guide provides detailed application notes and robust protocols for key synthetic transformations of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The methodologies presented herein are designed to be reproducible and scalable, empowering researchers in drug discovery and development to accelerate their synthetic campaigns.
Introduction: The Strategic Importance of this compound in Drug Discovery
The pyridine nucleus is a ubiquitous motif in pharmaceuticals, and its substitution pattern dramatically influences biological activity. Fluorine-containing organic molecules have also garnered significant attention due to their ability to enhance metabolic stability, binding affinity, and bioavailability. This compound (CAS 1227597-53-6) strategically combines these features, making it a highly valuable starting material.[1] The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, while the difluoro substitution pattern modulates the electronics of the pyridine ring, influencing its reactivity and the properties of the resulting derivatives. This intermediate is particularly instrumental in the development of active pharmaceutical ingredients (APIs) targeting a range of therapeutic areas, including neurological and cardiovascular diseases.[1]
Core Synthetic Transformations and Protocols
The reactivity of this compound is dominated by the C-Br bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. The fluorine atoms, while generally stable, can influence the reactivity at the bromine-bearing carbon and can also be subject to nucleophilic aromatic substitution under specific conditions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[2][3] This reaction is instrumental for constructing biaryl and heteroaryl-aryl structures, which are common in drug candidates.[4]
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, are highly effective for coupling aryl halides.[5] The choice of catalyst and ligand can significantly impact reaction efficiency and scope.
-
Base: A base is required to activate the boronic acid partner for transmetalation to the palladium center.[3] The choice of base can influence reaction kinetics and prevent side reactions.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reaction components.[6]
Detailed Protocol: Synthesis of 4-Aryl-2,3-difluoropyridines
-
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents) or Potassium phosphate (K₃PO₄) (2.2 equivalents)
-
1,4-Dioxane and Water (4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.[6]
-
Add the degassed solvent system via syringe.[6]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2) | Dioxane/H₂O | 80 | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | Dioxane/H₂O | 90 | Moderate to Good |
This data is representative and based on typical conditions for similar substrates.[5]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[7][8] This reaction is of paramount importance in pharmaceutical synthesis, as the aniline and related N-aryl motifs are present in a vast number of bioactive molecules.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[9] Bulky, electron-rich ligands facilitate the reductive elimination step, which forms the C-N bond.
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate its coordination to the palladium center.[10]
-
Solvent: Anhydrous, aprotic solvents are generally used to prevent quenching of the strong base.
Detailed Protocol: Synthesis of N-Aryl-2,3-difluoro-4-aminopyridines
-
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or a similar bulky phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
-
Experimental Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is valuable for installing alkynyl groups that can serve as handles for further transformations, such as click chemistry, or as part of a larger conjugated system.[13]
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[14] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.
-
Base: An amine base is used to deprotonate the terminal alkyne and to scavenge the hydrogen halide byproduct.[14]
-
Solvent: Anhydrous, polar aprotic solvents are commonly used.
Detailed Protocol: Synthesis of 4-Alkynyl-2,3-difluoropyridines
-
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[14]
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[14]
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride.[14]
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Logical Relationship Diagram:
References
- 1. This compound [myskinrecipes.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Strategic Utility of 4-Bromo-2,3-difluoropyridine in the Synthesis of Modern Agrochemicals
Introduction: The Privileged Status of Fluorinated Pyridines in Agrochemical Discovery
The pyridine scaffold is a cornerstone in the design of modern agrochemicals, with its derivatives forming the structural core of numerous commercially successful herbicides, fungicides, and insecticides.[1][2] The introduction of fluorine atoms and a reactive bromine handle, as seen in 4-Bromo-2,3-difluoropyridine, creates a highly versatile and valuable building block for agrochemical synthesis. The fluorine substituents can significantly enhance the biological activity, metabolic stability, and bioavailability of the final product, while the bromine atom serves as a key reactive site for introducing molecular diversity through various cross-coupling and substitution reactions. This application note will provide a detailed exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of next-generation agrochemicals. We will delve into the mechanistic rationale behind key transformations and provide detailed, field-proven protocols for its use in agrochemical research and development.
Core Reactivity and Synthetic Potential
The chemical behavior of this compound is dominated by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms, and the reactivity of the carbon-bromine bond. This unique electronic landscape makes it an ideal substrate for two major classes of reactions pivotal in agrochemical synthesis: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: Building the Core Structure of Modern Herbicides
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the construction of carbon-carbon bonds in complex organic molecules.[3][4] In the context of agrochemical synthesis, these reactions are frequently employed to link the pyridine core to other aromatic or heteroaromatic moieties, a common structural motif in many modern herbicides. The bromine atom at the 4-position of this compound is an excellent handle for such transformations.
A prime example of this strategy is in the synthesis of arylpicolinate herbicides, such as Halauxifen-methyl.[5][6][7] These herbicides function as synthetic auxins, disrupting weed growth at low application rates.[2] The core of Halauxifen-methyl features a substituted phenyl group attached to the pyridine ring, a bond strategically forged via a Suzuki cross-coupling reaction.
Below is a representative workflow for a Suzuki cross-coupling reaction utilizing a 4-bromopyridine derivative, illustrating a key step in the synthesis of an arylpicolinate herbicide.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a 4-Aryl-2,3-difluoropyridine Derivative via Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the synthesis of a key biaryl intermediate for an arylpicolinate herbicide.
Materials:
-
This compound
-
Substituted arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the substituted arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
-
Add palladium(II) acetate (0.05 eq) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-2,3-difluoropyridine derivative.
Expected Yield: 75-90%
Characterization: The structure of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionalities
The electron-deficient nature of the pyridine ring, exacerbated by the two fluorine atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway is particularly useful for introducing heteroatom nucleophiles, such as amines and phenols, which are common moieties in fungicides and herbicides.
The general mechanism for an SNAr reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (in this case, the bromide ion) restores the aromaticity of the ring and yields the substituted product.
Reaction Scheme: Nucleophilic Aromatic Substitution on this compound
Caption: Simplified SNAr mechanism.
Protocol 2: Synthesis of a 4-Phenoxy-2,3-difluoropyridine Derivative
This protocol outlines a general procedure for the synthesis of a key ether linkage found in some herbicidal compounds.
Materials:
-
This compound
-
A substituted phenol (e.g., 4-nitrophenol)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
To this mixture, add a solution of this compound (1.0 eq) in a small amount of DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenoxy-2,3-difluoropyridine derivative.
Expected Yield: 65-85%
Characterization: The product should be characterized by 1H NMR, 19F NMR, and mass spectrometry to confirm its structure.
Quantitative Data Summary
| Reaction Type | Protocol | Key Reagents | Product Type | Typical Yield Range |
| Suzuki-Miyaura Coupling | 1 | This compound, Arylboronic acid, Pd(OAc)2/PPh3, K2CO3 | 4-Aryl-2,3-difluoropyridine | 75-90% |
| Nucleophilic Aromatic Substitution | 2 | This compound, Substituted Phenol, K2CO3 | 4-Phenoxy-2,3-difluoropyridine | 65-85% |
Conclusion
This compound is a powerful and versatile building block in the synthesis of modern agrochemicals. Its unique combination of a reactive bromine handle and activating fluorine substituents allows for the efficient construction of complex molecular architectures through key transformations like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. The protocols provided herein offer a practical guide for researchers and scientists in the agrochemical industry to leverage the synthetic potential of this valuable intermediate in the discovery and development of novel and effective crop protection agents.
References
- 1. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: 4-Bromo-2,3-difluoropyridine as a Strategic Synthetic Building Block in Drug Discovery
Abstract
The strategic incorporation of fluorine atoms and fluorinated moieties into drug candidates is a cornerstone of modern medicinal chemistry. These modifications can profoundly enhance metabolic stability, binding affinity, and bioavailability. The pyridine scaffold, a privileged structure in numerous approved therapeutics, becomes particularly valuable when functionalized with fluorine.[1][2] This guide provides an in-depth exploration of 4-Bromo-2,3-difluoropyridine (CAS: 1227597-53-6), a versatile and highly reactive building block for the synthesis of complex, biologically active molecules. We will dissect its reactivity, provide field-proven protocols for its key transformations, and illustrate its application in constructing advanced pharmaceutical intermediates.
Introduction: The Value Proposition of the 2,3-Difluoropyridine Scaffold
The 2,3-difluoropyridine moiety is of significant interest in drug discovery. The two adjacent fluorine atoms create a unique electronic environment on the pyridine ring. They act as powerful electron-withdrawing groups, modulating the pKa of the pyridine nitrogen and influencing the molecule's overall electrostatic profile. This can lead to enhanced interactions with protein targets and improved pharmacokinetic properties. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the half-life of a drug.
This compound serves as an ideal entry point to this valuable scaffold. The bromine atom at the C4 position provides a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the difluorinated core is carried through the synthesis. This allows for the late-stage introduction of diverse molecular fragments, a crucial strategy in building libraries of potential drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1227597-53-6 | [3][4] |
| Molecular Formula | C₅H₂BrF₂N | [3] |
| Molecular Weight | 193.98 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 181.8 ± 35.0 °C at 760 mmHg | [3] |
| Purity | Typically ≥95-98% | [3] |
| Storage | 2-8°C, under inert gas | [3] |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of the C4-Br bond. This position is primed for transformations that form new carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in drug synthesis.
Caption: Key synthetic pathways using this compound.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl-aryl motifs common in kinase inhibitors and other drug classes.[5][6][7] In this context, the C4-Br bond of this compound readily participates in the catalytic cycle.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a reliable choice as it is pre-activated. Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is used, which generates the active Pd(0) species in situ.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, improving reaction efficiency and scope.[8]
-
Base: A base is crucial for activating the boronic acid partner via the formation of a more nucleophilic boronate complex, which facilitates the transmetalation step.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common, with the choice often depending on the substrate's sensitivity to base.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DMF) and water is typically used to dissolve both the organic substrates and the inorganic base.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of C-N bonds is central to pharmaceutical synthesis, as the arylamine substructure is present in a vast number of drugs. The Buchwald-Hartwig amination provides a mild and general method for coupling amines with aryl halides, overcoming the limitations of older methods like the Ullmann condensation or direct nucleophilic substitution.[9][10]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Specialized bulky, electron-rich phosphine ligands (e.g., BINAP, XantPhos, BrettPhos) are essential. They promote the formation of the key palladium-amido complex and facilitate the final reductive elimination step to form the C-N bond.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and to ensure solubility of the catalyst complex.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis at the C4 position is the primary application, the electron-deficient nature of the 2,3-difluoropyridine ring also permits Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen and the two fluorine atoms strongly withdraw electron density from the ring, making it susceptible to attack by strong nucleophiles.[12][13]
The mechanism proceeds via a two-step addition-elimination pathway.[14] A nucleophile attacks an electron-deficient carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] Subsequently, a leaving group is expelled, restoring aromaticity. For this compound, while the C-Br bond is the weakest, SNAr reactions with potent nucleophiles (e.g., alkoxides, thiolates) under forcing conditions could potentially displace one of the fluorine atoms, typically at the more activated C2 position. However, for most synthetic applications in drug discovery, the milder and more selective cross-coupling reactions at the C4-Br bond are overwhelmingly preferred.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and may require optimization based on the specific substrates used. All reactions should be performed by trained chemists in a controlled laboratory environment under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
| Step | Action | Expert Rationale |
| 1. Setup | To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.). | Flame-drying removes adsorbed water, which can interfere with the catalytic cycle. A slight excess of the boronic acid ensures complete consumption of the limiting reagent. |
| 2. Catalyst | Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) or a combination of a precatalyst (e.g., Pd₂(dba)₃, 0.025 equiv.) and ligand (e.g., SPhos, 0.1 equiv.). | The catalyst loading is kept low (typically 1-5 mol%) to minimize cost and residual palladium in the final product, a critical consideration in pharmaceutical synthesis. |
| 3. Solvent | Add degassed solvent (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) to achieve a concentration of ~0.1 M with respect to the starting pyridine. | Degassing the solvent by sparging with an inert gas removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| 4. Reaction | Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. | Heating provides the necessary activation energy for the reaction. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation. |
| 5. Workup | Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. | The aqueous workup removes the inorganic base and salts. Ethyl acetate is a common extraction solvent. |
| 6. Purify | Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product. | Chromatography is essential to remove residual catalyst, unreacted starting materials, and any byproducts, yielding the pure compound for subsequent steps or biological testing. |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
| Step | Action | Expert Rationale |
| 1. Setup | In a glovebox, add the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., XantPhos, 0.08 equiv.). | Performing the setup in a glovebox is critical to protect the air- and moisture-sensitive catalyst, ligand, and strong base from degradation. |
| 2. Reagents | Remove the flask from the glovebox. Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., Toluene) under an inert atmosphere. | A slight excess of the amine is used. Anhydrous solvent is paramount to prevent quenching the sodium tert-butoxide. |
| 3. Reaction | Heat the reaction mixture with vigorous stirring at 90-110 °C. Monitor the reaction progress by TLC or LC-MS. | The elevated temperature is necessary to drive the catalytic cycle, particularly the reductive elimination step. |
| 4. Workup | Cool the mixture to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. | The quench neutralizes the strong base. Saturated NH₄Cl is a mild acidic source suitable for this purpose. |
| 5. Purify | Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography. | As with the Suzuki coupling, purification is a mandatory step to ensure the isolation of a high-purity product suitable for drug discovery pipelines. |
Conclusion
This compound is a high-value building block that provides a reliable and efficient entry point to the medicinally important 2,3-difluoropyridine scaffold. Its well-defined reactivity, centered on the C4-Br bond, allows for predictable and scalable implementation of powerful synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By mastering the protocols for these transformations, researchers in drug discovery can rapidly generate novel and diverse molecular architectures, accelerating the journey toward new therapeutic agents.
References
- 1. [PDF] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design | Semantic Scholar [semanticscholar.org]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 1227597-53-6 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for 4-Bromo-2,3-difluoropyridine in Organic Electronics
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Fluorinated Pyridines in Advanced Electronic Materials
The relentless pursuit of next-generation organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs), is fundamentally a quest for molecular-level precision. The performance of these devices is intrinsically linked to the electronic and physical properties of the organic semiconductors at their core. In this context, fluorinated heterocyclic compounds, particularly substituted pyridines, have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms into a π-conjugated system can profoundly influence the material's properties, including its energy levels (HOMO/LUMO), electron mobility, thermal stability, and solid-state packing.
4-Bromo-2,3-difluoropyridine stands out as a uniquely versatile and powerful building block for the synthesis of high-performance organic electronic materials. Its structure is a masterful convergence of functionalities:
-
An Electron-Deficient Pyridine Core: The inherent electron-withdrawing nature of the pyridine ring is amplified by the two adjacent fluorine atoms, making this moiety an excellent component for creating electron-transporting (n-type) materials.
-
Strategic Fluorination: The fluorine atoms precisely modulate the electronic properties, lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is crucial for tuning charge injection barriers and enhancing the ambient stability of the material.
-
A Reactive Bromine Handle: The bromine atom at the 4-position serves as a versatile reactive site for cornerstone synthetic transformations like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This allows for the straightforward construction of complex, extended π-conjugated systems by coupling the pyridine core with other aromatic or heteroaromatic units.
This guide provides a comprehensive overview of the applications of this compound in organic electronics, complete with detailed, field-proven protocols for its synthetic utilization.
Core Applications in Organic Electronic Devices
The unique electronic characteristics of the this compound moiety enable its incorporation into a variety of functional materials for organic electronic devices.
Electron-Transporting Materials (ETMs)
The strong electron-deficient nature of the 2,3-difluoropyridine unit makes it a prime candidate for the development of ETMs used in OLEDs and other multilayer devices. Pyridine-based materials are known to be promising ETMs.[1] By lowering the LUMO energy level, these materials facilitate efficient electron injection from the cathode and promote balanced charge transport within the device, leading to higher efficiency and lower operating voltages.
Hole-Transporting Materials (HTMs)
While seemingly counterintuitive for an electron-deficient core, this compound can be a crucial component in sophisticated "donor-acceptor" (D-A) type HTMs. In these architectures, the difluoropyridine unit acts as the central acceptor ('A'), flanked by strong electron-donating groups ('D') such as triphenylamines or carbazoles.[2][3][4][5][6] This molecular design allows for fine-tuning of the HOMO level for efficient hole injection from the anode and can lead to materials with high thermal stability and excellent film-forming properties.[2][6]
Host Materials for Phosphorescent OLEDs (PhOLEDs)
The creation of efficient blue PhOLEDs remains a significant challenge, primarily due to the need for host materials with high triplet energies (E_T) to prevent quenching of the phosphorescent dopant. The rigid and electron-deficient nature of the difluoropyridine core can be leveraged to synthesize host materials with high E_T, enabling efficient energy transfer to the phosphorescent emitter and leading to devices with high quantum efficiencies.
Foundational Synthetic Protocols
The true utility of this compound is realized through its versatile reactivity in palladium-catalyzed cross-coupling reactions. These methods are the workhorses of modern organic electronics synthesis, enabling the precise construction of carbon-carbon and carbon-nitrogen bonds.[7]
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone for extending π-conjugation by coupling this compound with various aryl- or heteroarylboronic acids or esters.[8][9][10][11] This is the primary method for linking the difluoropyridine core to other units to build up the semiconductor backbone.
Causality and Rationale
The success of the Suzuki coupling hinges on the careful selection of a palladium catalyst, a ligand, and a base. The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[8] The choice of base can significantly impact reaction yield, with inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) often providing excellent results for heterocyclic substrates.[8]
Comparative Data: Base Selection
The following table summarizes the typical impact of different bases on the Suzuki coupling of aryl bromides.
| Entry | Base | Solvent System | Catalyst | Temperature (°C) | Typical Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 85 |
Data is representative and based on established protocols for similar substrates.[8]
Detailed Step-by-Step Methodology
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Anhydrous, degassed 1,4-Dioxane and deionized water
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.[9]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[8][10]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8][10]
Visualizations: Suzuki Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
To synthesize hole-transporting materials or other nitrogen-containing derivatives, the Buchwald-Hartwig amination is the premier method for coupling this compound with primary or secondary amines (e.g., carbazole, diphenylamine).[7][12]
Causality and Rationale
This reaction is highly dependent on the synergistic interplay between the palladium precatalyst, a bulky, electron-rich phosphine ligand, and a base.[13] The ligand is not merely a spectator; it stabilizes the palladium center, promotes the crucial oxidative addition and reductive elimination steps, and prevents catalyst decomposition.[12] The base, typically a strong, non-nucleophilic alkoxide like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the palladium-amido complex that precedes the final bond formation.[14]
Key Reaction Components
| Component | Role | Recommended Examples |
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂, Pd(I) Dimer Precatalysts[14] |
| Phosphine Ligand | Stabilizes Pd, promotes key steps | Biaryl phosphines (e.g., DavePhos, XPhos)[14], Josiphos-type ligands |
| Base | Deprotonates the amine | Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), LHMDS |
| Solvent | Anhydrous, non-protic | Toluene, 1,4-Dioxane |
Detailed Step-by-Step Methodology
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Carbazole) (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium(I) dimer precatalyst (e.g., [Pd(DavePhos)]₂[BF₄]₂) (0.5-1.0 mol% Pd)[14]
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand (if not part of the precatalyst), the base (NaOtBu), this compound, and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. Seal the vial tightly with a PTFE-lined cap.[14]
-
Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete in 2-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography on silica gel.
Visualizations: Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. Pyridine-based electron transporting materials for highly efficient organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithieno[3,2-b:2′,3′-d]pyrrole-based hole transport materials for perovskite solar cells with efficiencies over 18% - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-Bromo-2,3-difluoropyridine
Abstract
This guide provides detailed methodologies for the synthesis of novel kinase inhibitors utilizing 4-Bromo-2,3-difluoropyridine as a strategic building block. Kinase inhibitors are a cornerstone of modern targeted therapy, and the incorporation of fluorinated heterocycles can significantly enhance potency, selectivity, and pharmacokinetic properties.[1][2] This document outlines the scientific rationale for using the 2,3-difluoropyridine scaffold and provides robust, field-proven protocols for its elaboration via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions—two of the most powerful and versatile methods in contemporary medicinal chemistry for forging C-C and C-N bonds, respectively.[3][4]
Introduction: The Strategic Advantage of the 2,3-Difluoropyridine Moiety in Kinase Inhibition
Protein kinases, with over 500 members in the human genome, are critical regulators of cellular signaling pathways.[5] Their deregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. A common strategy in kinase inhibitor design is to target the ATP-binding site. The pyridine ring is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[6][7]
The introduction of fluorine atoms onto this scaffold is a widely employed medicinal chemistry strategy to modulate key drug-like properties.[1][2] Specifically, the 2,3-difluoro substitution pattern on the pyridine ring offers several distinct advantages:
-
Modulation of pKa: The strongly electron-withdrawing fluorine atoms lower the pKa of the pyridine nitrogen. This reduces its basicity, which can prevent unwanted off-target interactions with acidic cellular components and may reduce the risk of certain toxicities, such as hERG inhibition.
-
Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially increasing binding affinity and ligand efficiency.
-
Improved Metabolic Stability: Fluorine substitution at positions susceptible to oxidative metabolism can block these sites, thereby increasing the half-life and bioavailability of the compound.[1]
-
Fine-tuning of Physicochemical Properties: Fluorination increases lipophilicity, which can enhance cell membrane permeability and oral absorption.[1]
This compound emerges as an ideal starting material. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, while the difluorinated core provides the aforementioned benefits.
Core Synthetic Strategies: Diversification of the this compound Scaffold
Two palladium-catalyzed cross-coupling reactions are paramount for elaborating the this compound core: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are prized for their broad functional group tolerance, reliability, and the extensive commercial availability of coupling partners (boronic acids/esters and amines).
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reaction Yield for Bromopyridines
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. Bromopyridines are invaluable building blocks in medicinal chemistry, yet their successful coupling often presents unique challenges. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome common hurdles and maximize your reaction yields.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses the most frequent and specific issues encountered during the Suzuki coupling of bromopyridines. Each entry explains the underlying cause of the problem and provides a logical sequence of solutions to implement.
Question 1: My Suzuki coupling reaction with a bromopyridine is giving a low to non-existent yield. What are the most common causes and how can I fix this?
Low yields are the most common frustration with this class of substrates. The issue typically originates from one of four areas: the catalyst system, the stability of your reagents, the reaction conditions, or inadequate setup.[1]
Cause 1: Ineffective Catalyst System or Ligand Choice
The palladium catalyst and its associated ligand are the heart of the reaction. Bromopyridines, especially 2-bromopyridine, present a specific challenge: the pyridine nitrogen's lone pair can coordinate to the palladium center, effectively inhibiting or deactivating the catalyst.[2][3][4] Furthermore, the carbon-bromine bond in electron-deficient pyridine rings can be less reactive, making the initial oxidative addition step sluggish.[3]
Solutions:
-
Employ Bulky, Electron-Rich Ligands: The key is to sterically shield the palladium atom to prevent the pyridine nitrogen from binding.[4] Modern biaryl phosphine ligands (Buchwald ligands) are designed for this purpose. A screening approach is often the most efficient path forward.[1][5]
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from a typical 1-3 mol% to 5 mol% can sometimes overcome partial deactivation and push the reaction to completion.[2]
-
Switch Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) species might be inefficient. Using a direct Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst (e.g., Buchwald G3/G4 precatalysts) can provide a more consistent concentration of the active catalyst.[5][6]
| Catalyst/Ligand System | Target Issue | Rationale |
| Pd(OAc)₂ / SPhos, XPhos, RuPhos | Catalyst inhibition, slow oxidative addition | Bulky, electron-rich ligands shield the Pd center and accelerate the rate-limiting oxidative addition step.[3] |
| PdCl₂(dppf) | General purpose, good starting point | A robust and widely used catalyst system effective for a range of Suzuki couplings.[7] |
| Pd(PPh₃)₄ | Inefficient Pd(II) reduction | A direct Pd(0) source that eliminates the need for an in situ reduction step.[6][8] |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | Catalyst deactivation, reproducibility | Air-stable Pd(II) precatalysts that provide clean and efficient generation of the active Pd(0) catalyst.[6] |
Cause 2: Reagent Instability and Impurities
The success of the reaction is critically dependent on the quality and stability of your starting materials, particularly the organoboron reagent.
Solutions:
-
Combat Protodeboronation: Boronic acids, especially heteroaryl boronic acids, are susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by water or other protic sources, replacing it with a C-H bond.[1][4][5] This depletes your nucleophile.
-
Use Boronate Esters: Pinacol esters or MIDA boronates are significantly more stable than their corresponding boronic acids and are less prone to this decomposition pathway.[1][3][9]
-
Use Potassium Trifluoroborate Salts: These are another class of bench-stable and robust coupling partners that resist protodeboronation.[3][10]
-
Employ Anhydrous Conditions: If you must use a boronic acid, switching to strictly anhydrous solvents can minimize this side reaction.[3]
-
-
Verify Reagent Quality: Use fresh, high-purity bromopyridine, organoboron reagent, catalyst, and base. Impurities can poison the catalyst.[1]
-
Use a Slight Excess of the Boron Reagent: Employing 1.2 to 1.5 equivalents of the boronic acid or ester can help compensate for any decomposition and drive the reaction equilibrium towards the product.[1][2]
Cause 3: Suboptimal Reaction Conditions (Solvent & Base)
The solvent and base are not passive components; they actively participate in the catalytic cycle and are crucial for success.[11]
Solutions:
-
Optimize the Solvent System: For Suzuki couplings of bromopyridines, biphasic solvent systems are often optimal.[11] A mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) with water is common.[5][11] The water helps to dissolve the inorganic base, facilitating its role in the transmetalation step.[1][11] A typical starting ratio is 4:1 or 5:1 organic solvent to water.[2][11]
-
Screen Different Bases: The base plays a critical role in activating the boronic acid for transmetalation.[12][13] There is no universal best base. A weak base may not be effective, while an overly strong base can promote side reactions.
Cause 4: Presence of Oxygen
Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize them to inactive Pd(II) species and lead to catalyst deactivation.[1][11] Oxygen also promotes the unwanted homocoupling of boronic acids.[4][5]
Solution:
-
Rigorous Degassing: This is non-negotiable. The solvent and the entire reaction setup must be thoroughly deoxygenated. Standard techniques include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[1]
-
Freeze-Pump-Thaw: A more rigorous method involving freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.[4]
-
After setup, maintain a positive pressure of inert gas throughout the reaction.[4]
-
Question 2: My reaction is messy, with significant byproduct formation. How can I identify and minimize these side reactions?
A complex product mixture indicates that side reactions are outcompeting your desired cross-coupling. The most common culprits are homocoupling, protodeboronation, and dehalogenation.
Side Reaction 1: Homocoupling (Biaryl Formation)
This is the self-coupling of your boronic acid to form a symmetrical biaryl (R-B(OH)₂ + R-B(OH)₂ → R-R).
-
Minimization Strategy: The most effective solution is rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere.[3][4][5] Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also mitigate homocoupling that might occur during the in situ reduction of Pd(II) precatalysts.[5]
Side Reaction 2: Protodeboronation
As discussed previously, this is the replacement of the boronic acid group with a hydrogen atom (R-B(OH)₂ → R-H).
-
Primary Cause: Instability of the boronic acid, particularly in aqueous basic media.[4][5] This is especially problematic for electron-deficient heteroaryl boronic acids.[15]
-
Minimization Strategy: Switch to more stable boronic esters (pinacol or MIDA) or potassium trifluoroborate salts.[1][3][5] Alternatively, use anhydrous solvents.
Side Reaction 3: Dehalogenation (or Protodebromination)
This is the replacement of the bromine atom on your pyridine with a hydrogen atom (Ar-Br → Ar-H).
-
Primary Cause: This can occur if the reaction kinetics are slow, allowing for side reactions to take place.[11] It can be promoted by certain solvents or trace palladium hydride species.[6][7]
-
Minimization Strategy:
-
Optimize for Speed: Switch to a catalyst/ligand system known to promote faster reaction rates to favor the desired cross-coupling pathway.[11]
-
Solvent Choice: Solvents like dioxane and DMF have been observed to lead to more dehalogenation in some cases compared to toluene.[11]
-
Base Selection: Screen different bases, as some may be more prone to generating hydride species.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which bromopyridine isomer is the most challenging to couple?
A: 2-bromopyridine is generally considered the most challenging. The proximity of the nitrogen atom to the reaction site (the C-Br bond) leads to strong chelation and inhibition of the palladium catalyst.[3] 3- and 4-bromopyridines are typically more straightforward substrates.
Q2: Can I run the reaction at a higher temperature to increase the rate?
A: Yes, cautiously. Increasing the temperature (typically in the 80-120 °C range) can often improve the rate of the slow oxidative addition step.[2][3] However, be aware that higher temperatures can also accelerate catalyst decomposition and side reactions like protodeboronation. Temperature should be optimized as part of your reaction screening.
Q3: Is it better to use a boronic acid or a boronic ester?
A: For problematic substrates like bromopyridines, boronic esters (e.g., pinacol esters) are often superior.[1] They offer significantly greater stability, reducing the risk of protodeboronation and leading to more reproducible results and potentially higher yields.[3][5]
Q4: How do I choose the right base? What is its role?
A: The base is essential for activating the organoboron compound.[12][13] It reacts with the boronic acid to form a more nucleophilic borate species, which then transfers its organic group to the palladium center during the transmetalation step.[9][12] The optimal choice is substrate-dependent. A good starting point is K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture.[4][14]
Q5: My starting materials are not dissolving well. What should I do?
A: Poor solubility can lead to a sluggish or incomplete reaction.[4] You can try screening different organic co-solvents. DMF or NMP are more polar options that can aid solubility, but be sure to check their compatibility with your specific catalyst system and substrates.[4][5] Optimizing the ratio of your organic solvent to water can also improve solubility.[5]
Experimental Protocols & Visualizations
Diagram: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction you are trying to optimize. Understanding this cycle is key to rational troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions and byproducts in 4-Bromo-2,3-difluoropyridine couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-difluoropyridine. This guide is designed to provide in-depth, field-proven insights into the common side reactions and byproducts encountered during palladium-catalyzed cross-coupling reactions. We will move beyond simple protocols to explore the causality behind these challenges and offer robust troubleshooting strategies.
General Frequently Asked Questions (FAQs)
This section addresses overarching issues that are common across various coupling methodologies involving this compound.
Question 1: My coupling reaction is sluggish or fails completely, even with standard catalysts. What is the primary cause?
Answer: The most common culprit is catalyst poisoning by the pyridine nitrogen. The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate strongly to the palladium catalyst center. This coordination can lead to the formation of stable, inactive palladium complexes, effectively removing the catalyst from the productive catalytic cycle.[1][2][3] This issue is particularly pronounced in electron-deficient pyridines like this compound, where the electronic properties can influence the binding affinity.
Key Mitigation Strategies:
-
Ligand Selection: Employing sterically bulky, electron-rich phosphine ligands is the most effective strategy. Ligands like SPhos, RuPhos, or XPhos create a crowded environment around the palladium center, which sterically disfavors the coordination of the pyridine nitrogen.[4]
-
Use of Palladium Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed for rapid activation to the active Pd(0) species. This can help the desired oxidative addition step outcompete the catalyst-poisoning event.
-
Additive Effects: In some cases, additives like trimethyl borate can attenuate the Lewis basicity of the pyridine nitrogen, thereby mitigating catalyst poisoning.[1]
Question 2: I am observing a significant amount of 2,3-difluoropyridine as a major byproduct. What is this side reaction and how can I prevent it?
Answer: This byproduct is the result of hydrodebromination (also called dehalogenation or protonolysis), where the bromine atom is replaced by a hydrogen atom.[5] This is a frequent and frustrating side reaction in cross-coupling chemistry.
Potential Causes & Solutions:
-
Source of Protons: The most common source of the unwanted hydrogen atom is residual water in solvents, bases, or starting materials. The reaction involves the protonolysis of a key organopalladium intermediate.
-
Solution: Employ rigorously anhydrous ("dry") solvents and reagents. Ensure bases like K₃PO₄ or Cs₂CO₃ are dried in an oven before use. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is critical.[1]
-
-
Catalyst-Mediated Pathways: Certain palladium-hydride (Pd-H) species, which can form during the catalytic cycle, can react with the starting material to cause hydrodebromination.
-
Solution: Optimize the reaction kinetics to favor the desired cross-coupling pathway. This can sometimes be achieved by increasing the concentration of the coupling partner or using a catalyst system known for rapid transmetalation and reductive elimination.[6]
-
Troubleshooting Guide by Reaction Type
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but it is susceptible to several side reactions, particularly with challenging substrates.
Problem: Low yield of the desired biaryl product, accompanied by significant boronic acid homo-coupling and/or protodeboronation.
This is a multi-faceted problem often seen when coupling electron-deficient halides with certain boronic acids.
-
Cause 1: Boronic Acid Homo-coupling. The formation of a biaryl derived from two molecules of your boronic acid is a known side reaction, especially prevalent with electron-deficient arylboronic acids.[4]
-
Troubleshooting:
-
Ligand Choice: The use of dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) has been shown to effectively suppress this side reaction and favor the desired cross-coupling product.[4]
-
Oxygen Control: While traditionally thought to be oxygen-mediated, some homo-coupling pathways are anaerobic.[4] Nonetheless, thorough degassing of the reaction mixture is always best practice to ensure reproducibility.
-
-
-
Cause 2: Protodeboronation. This is a competing reaction where the boronic acid reacts with a proton source, cleaving the C-B bond and rendering the nucleophile inert.[7] This is a notorious problem for many heteroaryl boronic acids.[1][8]
-
Troubleshooting:
-
Use Boronate Esters: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate ester. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[7][9]
-
Anhydrous Conditions: As with hydrodebromination, strictly anhydrous conditions are crucial to minimize the proton source for this side reaction.[1]
-
Use of Additives: Lewis acids like copper salts or additives such as trimethyl borate can sometimes bind to Lewis-basic heterocycles and attenuate protodeboronation pathways.[1]
-
-
Data Presentation: Recommended Suzuki-Miyaura Conditions
| Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Notes |
| Aryl Boronic Acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | SPhos is excellent for minimizing homo-coupling.[4] |
| Heteroaryl Boronic Acid | Pd(OAc)₂ | Buchwald Biaryl Ligands | Cs₂CO₃ | Dioxane | 80-110 | Requires careful optimization to avoid protodeboronation. |
| Alkyl Pinacol Boronic Ester | PdCl₂(dppf) | dppf | K₂CO₃ | THF/H₂O | 60-80 | Often requires specific conditions for unactivated alkyl groups.[10] |
| Potassium Heteroaryltrifluoroborate | Pd(OAc)₂ | SPhos | K₂CO₃ | THF/H₂O | 70-100 | Trifluoroborates are more stable and less prone to protodeboronation.[8] |
Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction is highly sensitive to catalyst, ligand, and base selection.
Problem: Reaction stalls at low conversion, or β-hydride elimination byproducts are observed.
-
Cause 1: Catalyst Inhibition. As discussed in the FAQs, both the pyridine substrate and the amine nucleophile can inhibit the catalyst.
-
Troubleshooting:
-
Ligand/Precatalyst System: This is the most critical parameter. Use a combination of a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos) and a modern palladium precatalyst (e.g., XPhos Pd G3).[11][12] These systems are designed to promote fast oxidative addition and reductive elimination, which helps the desired reaction outcompete deactivation pathways.[13]
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[14] The choice can significantly impact reaction rate and yield.[15]
-
-
-
Cause 2: β-Hydride Elimination. This is an unproductive side reaction where an amide intermediate with a β-hydrogen eliminates to form a Pd-H species, leading to the hydrodebrominated arene and an imine byproduct.[16]
-
Troubleshooting: This side reaction competes directly with the desired reductive elimination. Using ligands that accelerate reductive elimination is the primary way to minimize this pathway. The bulky biarylphosphine ligands mentioned above are ideal for this purpose.[16]
-
Visualization: Troubleshooting Buchwald-Hartwig Reactions
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Sonogashira Coupling
The formation of a C(sp²)-C(sp) bond is highly valuable, but often plagued by the homo-coupling of the alkyne partner.
Problem: The major byproduct is the di-yne, resulting from the homo-coupling of the terminal alkyne (Glaser coupling).
-
Cause: This side reaction is almost always mediated by the copper(I) co-catalyst, particularly in the presence of trace oxygen.[17][18] The copper acetylide intermediate can undergo oxidative dimerization to form the di-yne.
-
Troubleshooting:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
"Copper-Free" Sonogashira: If homo-coupling persists, switch to a copper-free protocol.[17][19] These reactions may require a different palladium source, a more specialized ligand, or a stronger amine base (e.g., pyrrolidine) to facilitate the deprotonation of the alkyne, but they completely eliminate the primary pathway for Glaser coupling.[19]
-
Use of Reducing Atmospheres: Some protocols have reported that using a reducing atmosphere (e.g., hydrogen diluted with nitrogen) can suppress the oxidative homo-coupling side reaction.[20]
-
-
Visualization: Competing Pathways in Sonogashira Coupling
Caption: Competing Sonogashira and Glaser coupling pathways.
Bonus: Nucleophilic Aromatic Substitution (SₙAr)
Question: Could my nucleophile be attacking a fluorine atom instead of the palladium-catalyzed coupling at the bromine?
Answer: This is a very important consideration. The pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the ring nitrogen and the other fluorine atom.[21][22] While the C-Br bond is the primary site for palladium-catalyzed oxidative addition, strong nucleophiles under certain conditions could potentially displace one of the fluorine atoms.
-
When to Suspect SₙAr:
-
If you are using a very strong, "hard" nucleophile (e.g., alkoxides, certain amines) at elevated temperatures.
-
If you observe byproducts where a fluorine atom has been substituted. The fluorine at the 2-position is generally more activated towards SₙAr than the one at the 3-position.
-
-
How to Avoid SₙAr:
-
Use milder reaction conditions (lower temperatures).
-
Use softer nucleophiles where possible.
-
Employ a catalyst system that is highly active, ensuring the rate of the desired palladium-catalyzed coupling is much faster than the potential SₙAr side reaction.
-
This guide is intended to serve as a starting point for troubleshooting. Successful cross-coupling requires careful optimization of all reaction parameters. Always consult the primary literature for specific protocols related to your unique substrate combination.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. bristol.ac.uk [bristol.ac.uk]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. depts.washington.edu [depts.washington.edu]
- 21. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4-Bromo-2,3-difluoropyridine Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-difluoropyridine. This versatile building block is a cornerstone in modern medicinal chemistry, primarily utilized in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. However, the unique electronic properties conferred by its difluoro-substituted pyridine core can present distinct challenges during product purification.
This guide is structured to provide practical, experience-driven solutions to common purification issues. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific problems you may encounter during the purification of your reaction products. Each issue is presented with potential causes and actionable solutions.
Problem 1: Persistent Peak Tailing or Broad Peaks During Silica Gel Chromatography
Symptom: Your target compound streaks down the column, resulting in poor separation, broad fractions, and low recovery of pure material.
Causality: The pyridine nitrogen in your product is basic. It can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction disrupts the normal partitioning process of chromatography, causing the compound to "stick" to the stationary phase and elute slowly and unevenly.
Solutions:
-
Mobile Phase Modification: Neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.1-1% (v/v) triethylamine to your mobile phase. This is the most common and effective solution. The triethylamine, being a stronger base, will preferentially bind to the silanol groups, allowing your pyridine product to elute symmetrically.
-
Ammonia: For more polar compounds, using a solution of 7N ammonia in methanol as a component of the polar phase of your eluent (e.g., in a Dichloromethane/Methanol/Ammonia system) can be very effective.
-
-
Use of Deactivated Silica: Consider using commercially available deactivated or base-treated silica gel for your column.
-
Alternative Stationary Phases: If peak tailing persists, switch to a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds. Ensure you choose the correct activity grade.
-
Reverse-Phase Chromatography (C18): For moderately polar to nonpolar compounds, reverse-phase flash chromatography or HPLC can provide excellent separation without the issue of silanol interactions.
-
Problem 2: Co-elution of Product with Unreacted Starting Material or a Persistent Impurity
Symptom: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows your desired product and a significant impurity have very similar retention factors (Rf), making separation by standard chromatography difficult.
Causality: This often occurs when the impurity has a very similar polarity and molecular structure to the product. Common culprits include:
-
Debrominated Product/Starting Material: Reductive dehalogenation can occur as a side reaction, particularly in palladium-catalyzed couplings.[1]
-
Positional Isomers: If the reaction is not perfectly regioselective, isomers can form that are notoriously difficult to separate.
-
Homocoupling Byproducts: In Suzuki reactions, the boronic acid partner can couple with itself to form a symmetrical dimer, which may have similar polarity to the desired cross-coupled product.[2]
Solutions:
-
Optimize Chromatography System:
-
Solvent System Screening: Do not rely on a single eluent system. Systematically screen different solvent combinations. A common approach is to test hexane/ethyl acetate, hexane/dichloromethane, and toluene/ethyl acetate systems. The differing interactions of these solvents with your compounds can often resolve overlapping spots.
-
High-Performance Liquid Chromatography (UHPLC): For challenging separations of halogenated compounds, UHPLC with specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase, can provide superior resolution compared to standard silica or C18 columns.[3]
-
-
Derivative Formation: If chromatography fails, consider temporarily converting your product into a derivative with significantly different polarity. After purification of the derivative, the original functionality can be restored. For example, if your product contains a free amine or alcohol, you could protect it as a tert-butyloxycarbonyl (BOC) carbamate or silyl ether, respectively, purify the less polar derivative, and then deprotect.
-
Crystallization: If your product is a solid, crystallization is an excellent and scalable alternative. It purifies based on differences in solubility and crystal lattice packing, which can be very effective at excluding closely related impurities. See the detailed protocol below.
Problem 3: Low Mass Recovery After Column Chromatography
Symptom: You load a calculated amount of crude material onto the column, but the total mass of all eluted fractions is significantly lower than expected.
Causality:
-
Irreversible Adsorption: As discussed in Problem 1, strong interaction with acidic silica can lead to irreversible binding of your product to the column.
-
Product Instability: The product may be degrading on the silica gel. Fluorinated aromatic compounds can sometimes be susceptible to decomposition on acidic surfaces.
-
Product Volatility: If your product has a low boiling point, it may be lost to evaporation during solvent removal (rotary evaporation), especially if high vacuum or excessive heat is applied.
Solutions:
-
Deactivate Silica: Always use a basic modifier (like Et₃N) in your eluent when purifying pyridine-containing compounds.
-
Perform a "Column Purge": After your initial elution, flush the column with a much stronger, more polar solvent system (e.g., 10-20% methanol in dichloromethane) to see if any of your "lost" material elutes. This will confirm if irreversible adsorption was the issue.
-
Gentle Solvent Removal: When concentrating your fractions, use a moderate water bath temperature (≤ 40 °C) and avoid pulling a very high vacuum, especially once the bulk of the solvent is removed.
-
Alternative Purification: If the product is consistently unstable on silica, prioritize non-chromatographic methods like crystallization, distillation (for liquids), or extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Suzuki-Miyaura coupling reactions with this compound?
A1: The most frequently observed byproducts include:
-
Homocoupling of the Boronic Acid: This results in a symmetrical biaryl (Ar-Ar) derived from your coupling partner. It is often promoted by the presence of oxygen.[2]
-
Debromination: The starting this compound or the desired product can lose its bromine atom via a reductive process, yielding 2,3-difluoropyridine or the debrominated product, respectively.[1]
-
Protodeborylation of the Boronic Acid: The boronic acid can react with water or other protic sources to revert to the corresponding arene, reducing the effective concentration of your nucleophilic partner.
-
Ligand-Related Impurities: Phosphorus-based ligands can be oxidized (e.g., to triphenylphosphine oxide) or, in some cases, participate in the reaction, leading to phenylated byproducts if triphenylphosphine is used.[4]
Q2: My reaction involves a Nucleophilic Aromatic Substitution (SNAr). What typical impurities should I expect?
A2: In SNAr reactions, where a nucleophile displaces the bromine, the impurity profile is often simpler than in cross-coupling reactions. Key impurities include:
-
Unreacted Starting Material: Incomplete conversion is a common source of contamination.
-
Di-substituted Products: If there are other potential leaving groups on the ring or if the nucleophile can react twice under the reaction conditions.
-
Byproducts from Base: The base used (e.g., K₂CO₃, Et₃N) can sometimes react with the starting material or product, especially at high temperatures.
-
Hydrolysis Product: If water is present and the reaction is run at high temperatures, the bromo group may be displaced by a hydroxyl group, leading to a hydroxypyridine derivative.
Q3: When should I choose crystallization over chromatography?
A3: Crystallization is a superior choice under the following circumstances:
-
The product is a solid: Crystallization is only applicable to solid compounds.
-
High purity is required: A successful crystallization can often yield material of >99.5% purity, removing even trace impurities that are difficult to resolve by chromatography.
-
The process needs to be scaled up: Crystallization is generally more cost-effective and easier to scale for multi-gram to kilogram quantities than flash chromatography.
-
The product is unstable on silica gel: As a non-adsorptive method, crystallization avoids potential degradation on a stationary phase.
You should favor chromatography when your product is an oil or a low-melting solid, or when you need to separate multiple components from a complex mixture in a single step.
Experimental Protocols & Workflows
Workflow for Selecting a Purification Strategy
The following diagram outlines a logical workflow for deciding on the appropriate purification technique for your reaction product.
Caption: Decision workflow for purification.
Protocol 1: General Aqueous Work-up and Extraction
This protocol is the essential first step to remove inorganic salts, water-soluble reagents, and catalysts like palladium salts.[5]
-
Quench Reaction: Cool the reaction mixture to room temperature. If the reaction was conducted under inert atmosphere, allow it to come to atmospheric pressure.
-
Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 3-5 times the reaction solvent volume is a good starting point.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
-
Wash with water (1x).
-
If the reaction used an acid, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (1-2x).
-
If the reaction used a base, wash with a dilute acid like 1M HCl (1-2x).
-
Finally, wash with brine (saturated aqueous NaCl solution) (1x). This helps to break up emulsions and remove the bulk of the water from the organic layer.[5]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is optimized for purifying basic pyridine derivatives.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel (or Celite® if the product is sensitive). To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM), add silica gel (typically 2-3 times the mass of the crude material), and concentrate on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase. The initial mobile phase should be non-polar enough that your product has an Rf of ~0.1-0.2 on TLC.
-
Prepare Eluent: Prepare your mobile phase (e.g., Hexane/EtOAc) and add 0.5% (v/v) of triethylamine to the mixture. Ensure it is thoroughly mixed.
-
Loading and Elution: Carefully add your dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, gradually increasing the polarity (gradient elution) while collecting fractions.
-
Analysis: Monitor the elution process by TLC, staining your plates with a suitable stain (e.g., potassium permanganate or UV light).
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified compound.
Data Summary: Common Chromatography Systems
The following table provides starting points for eluent systems for products derived from this compound. Polarity increases down the table.
| Product Type | Typical Eluent System (v/v) | Modifier |
| Non-polar Suzuki Products (e.g., biaryls) | 95:5 to 80:20 Hexane/Ethyl Acetate | 0.5% Triethylamine |
| Moderately Polar Products (e.g., anilines) | 70:30 to 50:50 Hexane/Ethyl Acetate | 0.5% Triethylamine |
| Polar SNAr Products (e.g., ethers, amines) | 100% Dichloromethane to 95:5 DCM/Methanol | 0.5% Triethylamine |
| Very Polar Products (e.g., alcohols) | 98:2 to 90:10 DCM/Methanol | 1% 7N NH₃ in Methanol |
References
Technical Support Center: Enhancing Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving fluorinated substrates. The unique electronic properties of fluorine introduce specific challenges and opportunities in these transformations. This guide is designed to provide in-depth, field-proven insights to help you navigate common issues, optimize your reaction conditions, and achieve greater efficiency and success in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
Answer:
Low reactivity is a common hurdle when working with electron-deficient fluorinated substrates. The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can significantly impact the catalytic cycle.
Probable Causes & Solutions:
-
Insufficiently Active Catalyst: The choice of palladium source and, more critically, the ligand is paramount.
-
Explanation: The oxidative addition of an aryl halide to the Pd(0) center is often the rate-limiting step. Fluorinated substrates, being electron-poor, make this step more challenging. Bulky, electron-rich phosphine ligands are often required to stabilize the palladium center and promote oxidative addition.[1]
-
Solution:
-
Ligand Selection: Switch to more electron-rich and sterically demanding ligands. Buchwald's biaryl monophosphine ligands (e.g., XPhos, SPhos, AdBrettPhos) are excellent starting points.[1][2]
-
Palladium Precatalyst: Use a well-defined Pd(0) precatalyst like Pd₂(dba)₃ or a Pd(II) source that is easily reduced in situ, such as Pd(OAc)₂.[3]
-
Catalyst Loading: While not always the solution, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome activation barriers.
-
-
-
Inappropriate Base or Solvent: The base and solvent system plays a crucial role in both the transmetalation step and the overall stability of the catalytic species.
-
Explanation: For Suzuki-Miyaura couplings, the base activates the boronic acid for transmetalation.[3] For Buchwald-Hartwig aminations, the base deprotonates the amine.[4] The polarity of the solvent can influence the stability of intermediates and transition states.[5][6]
-
Solution:
-
Base Screening: For Suzuki reactions, consider stronger inorganic bases like Cs₂CO₃ or K₃PO₄.[7] For aminations, weaker bases like KOPh may be necessary for sensitive substrates.[8]
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF are often effective.[5][7] However, for some systems, nonpolar solvents like toluene can be advantageous.[9] A solvent screen is highly recommended.
-
-
-
C-F Bond Activation Issues (for Perfluoro compounds): In some cases, direct C-F bond activation is the desired pathway.
Question 2: I am observing significant amounts of hydrodehalogenation or proto-deboronation byproducts. How can I minimize these side reactions?
Answer:
The formation of byproducts where a halogen or boron moiety is replaced by a hydrogen atom is a common side reaction, particularly with fluorinated substrates.
Probable Causes & Solutions:
-
Presence of Water: Trace amounts of water can act as a proton source, leading to undesired side reactions.[12][13]
-
Explanation: Water can participate in pathways that lead to the protonation of the organometallic intermediates, effectively quenching the desired cross-coupling.[12]
-
Solution:
-
-
β-Hydride Elimination: For substrates with alkyl chains, β-hydride elimination can be a competing pathway.
-
Explanation: If the organopalladium intermediate has a hydrogen atom on a carbon beta to the palladium center, it can be eliminated, leading to an alkene and a palladium-hydride species, which can then cause hydrodehalogenation.
-
Solution:
-
Ligand Choice: Use bulky ligands that disfavor the formation of the necessary four-coordinate intermediate for β-hydride elimination.
-
Substrate Design: If possible, use substrates that lack β-hydrogens.
-
-
-
Catalyst Decomposition: Catalyst decomposition can generate species that promote side reactions.
-
Explanation: The formation of palladium black (Pd(0) aggregates) can indicate catalyst deactivation and may catalyze side reactions.[14]
-
Solution:
-
Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-metal ratio to maintain the stability of the active catalytic species.
-
Temperature Control: Avoid excessively high temperatures that can accelerate catalyst decomposition.
-
-
Question 3: My reaction is producing a mixture of regioisomers. What controls the selectivity and how can I improve it?
Answer:
The formation of regioisomers is a known issue in the palladium-catalyzed fluorination of certain aryl triflates and halides.[2][15]
Probable Causes & Solutions:
-
Formation of Benzyne Intermediates: A deprotonation event can lead to the formation of a palladium-benzyne intermediate, which can then be functionalized at two different positions.[2][16]
-
Explanation: This pathway competes with the direct C-F reductive elimination from the Pd(II) intermediate.[2]
-
Solution:
-
Ligand Design: The choice of ligand is critical. Ligands have been specifically designed to suppress the formation of benzyne intermediates and favor the desired reductive elimination pathway.[2][15] For example, moving from a ligand like L2 to a modified ligand can substantially reduce the formation of the regioisomeric side product.[2]
-
Solvent Effects: The reaction solvent can influence the reaction pathway. Nonpolar solvents like cyclohexane have been shown to minimize regioisomer formation in some cases.[2]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst and ligand should I choose as a starting point for my fluorinated substrate?
A1: For a general starting point in Suzuki-Miyaura or Buchwald-Hartwig reactions with fluorinated aryl halides, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biaryl monophosphine ligand is recommended.
| Catalyst/Ligand Combination | Typical Reaction | Key Features |
| Pd(OAc)₂ / XPhos or SPhos | Suzuki-Miyaura, Buchwald-Hartwig | Widely applicable, commercially available, good for a range of fluorinated aryl halides.[1] |
| [Pd(allyl)Cl]₂ / AdBippyPhos | Buchwald-Hartwig with fluoroalkylamines | Effective with weaker bases, suitable for sensitive substrates.[8] |
| Pd(dppf)Cl₂ | Suzuki-Miyaura | A common and effective catalyst for many cross-coupling reactions, including those with fluorinated pyridines.[7] |
Q2: How does the position of the fluorine substituent on the aromatic ring affect reactivity?
A2: The position of the fluorine atom has a significant electronic effect. Fluorine is strongly electron-withdrawing through induction but a weak π-donor through resonance.
-
Ortho-position: An ortho-fluoro substituent can sometimes participate in directing or stabilizing interactions with the metal center. However, it also provides steric hindrance.
-
Meta-position: A meta-fluoro group primarily exerts a strong electron-withdrawing inductive effect, making the substrate more electron-deficient and potentially slowing down oxidative addition.
-
Para-position: A para-fluoro group has a similar electron-withdrawing effect to a meta-substituent, though its resonance effect is more pronounced.
In general, the increased electrophilicity of the carbon attached to the leaving group on a fluorinated arene can make it more susceptible to nucleophilic attack, but the overall electron deficiency of the ring can hinder the initial oxidative addition step.[4]
Q3: What analytical techniques are best for monitoring the progress of these reactions?
A3: A combination of techniques is often ideal:
-
Thin-Layer Chromatography (TLC): Provides a quick and simple way to qualitatively assess the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers more detailed information, allowing you to track the masses of starting materials, products, and any significant byproducts. This is particularly useful for identifying issues like hydrodehalogenation.[7]
-
¹⁹F NMR Spectroscopy: This is a powerful tool when working with fluorinated compounds. It allows for direct observation and quantification of fluorine-containing species in the reaction mixture, providing a clear picture of conversion and byproduct formation.[10]
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide
Materials:
-
Fluorinated aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Flame-dried Schlenk flask or sealed vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the fluorinated aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.[7]
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup: Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Diagrams
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sluggish Suzuki Reactions of Electron-Deficient Aryl Bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sluggish or low-yielding reactions involving electron-deficient aryl bromides. My aim is to provide you with not just a set of instructions, but a deeper understanding of the underlying principles to empower your experimental design and troubleshooting efforts.
Introduction: The Challenge of Electron-Deficient Aryl Bromides
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, when one of the coupling partners is an electron-deficient aryl bromide, the reaction kinetics can be significantly hampered. This is primarily due to the electronic nature of the substrate, which influences the key steps of the catalytic cycle. While electron-withdrawing groups on the aryl halide can facilitate the initial oxidative addition step, they can have a detrimental effect on the subsequent reductive elimination step.[3][4][5] This guide will walk you through common issues and provide actionable solutions to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common questions and issues encountered when working with electron-deficient aryl bromides in Suzuki reactions.
Q1: My Suzuki reaction with an electron-deficient aryl bromide is extremely slow or stalling completely. What are the likely causes?
A1: A sluggish reaction with this substrate class often points to issues within the catalytic cycle, specifically the reductive elimination step. While the oxidative addition of an electron-deficient aryl bromide to the Pd(0) center is generally favorable, the resulting electron-poor Pd(II) intermediate can be slow to undergo reductive elimination to furnish the desired biaryl product.
Core Issues to Investigate:
-
Suboptimal Ligand Choice: The ligand's electronic and steric properties are paramount. For electron-deficient systems, a ligand that is both bulky and electron-rich is often necessary to promote reductive elimination.[3][6][7]
-
Inappropriate Base Selection: The base plays a critical role in the transmetalation step, but its strength and nature can also influence the overall reaction rate and side reactions.[8][9]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and oxygen, leading to the formation of inactive palladium black.[10]
-
Boronic Acid Instability: Electron-deficient arylboronic acids can be prone to protodeboronation, a side reaction that consumes the coupling partner.[9][11]
Q2: I'm observing significant formation of homocoupled products from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or Pd(II) species at the start of the reaction.[4]
Strategies to Mitigate Homocoupling:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[9]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources such as Pd(OAc)₂, which require in-situ reduction that can sometimes promote homocoupling.[4]
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the homocoupling pathway.
Q3: What are the best practices for selecting a ligand for the Suzuki coupling of an electron-deficient aryl bromide?
A3: The choice of ligand is arguably the most critical parameter for a successful reaction with challenging substrates. For electron-deficient aryl bromides, the ligand must be able to stabilize the palladium center and facilitate the difficult reductive elimination step.
Recommended Ligand Classes:
-
Bulky, Electron-Rich Monodentate Phosphine Ligands: Ligands from the Buchwald family, such as SPhos and XPhos, are often the first choice for these transformations.[6][7] Their steric bulk promotes the formation of the active monoligated Pd(0) species and accelerates reductive elimination, while their electron-donating nature enhances the rate of oxidative addition.[6][7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are highly electron-donating and can be very effective in promoting Suzuki couplings of electron-deficient substrates.[1]
Below is a table summarizing the characteristics of commonly used ligands:
| Ligand Family | Key Characteristics | Recommended for Electron-Deficient Aryl Bromides? |
| Triarylphosphines (e.g., PPh₃) | Less bulky, moderately electron-donating. | Often sluggish for challenging substrates.[3] |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, very electron-rich dialkylbiaryl phosphines. | Highly Recommended. [6][7] |
| N-Heterocyclic Carbenes (NHCs) | Strongly electron-donating, sterically tunable. | Recommended. [1] |
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Base and Solvent System
The choice of base and solvent is interdependent and crucial for reaction success.
Step-by-Step Protocol for Base and Solvent Screening:
-
Initial Screening: Begin with a common combination such as K₂CO₃ in a mixture of dioxane and water.
-
Increase Basicity: If the reaction is sluggish, consider a stronger base like K₃PO₄ or Cs₂CO₃.[9] These are often more effective for difficult couplings.
-
Solvent Polarity: Aprotic polar solvents like dioxane, THF, or DMF are generally good choices. The addition of a small amount of water is often necessary to solubilize the base and facilitate the transmetalation step.
-
Anhydrous Conditions: If protodeboronation is a suspected issue, switching to anhydrous conditions with a soluble base like CsF might be beneficial.
Guide 2: Addressing Boronic Acid Instability
Protodeboronation, the cleavage of the C-B bond by a proton source, is a significant challenge, especially with electron-deficient boronic acids.[11]
Experimental Protocol to Minimize Protodeboronation:
-
Reagent Quality: Use high-purity boronic acid. If necessary, recrystallize it before use.
-
Anhydrous Solvents: Ensure your solvents are thoroughly dried.
-
Use of Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester. These are generally more resistant to protodeboronation.[11]
-
Base Selection: Avoid strongly protic bases if possible. A base like CsF can be effective in anhydrous conditions.
Concluding Remarks
Successfully navigating the challenges of Suzuki couplings with electron-deficient aryl bromides requires a systematic and informed approach to reaction optimization. By carefully considering the interplay between the ligand, base, solvent, and the stability of your reagents, you can significantly improve your reaction outcomes. Remember that each substrate is unique, and a degree of empirical optimization is often necessary. This guide provides a strong foundation for your troubleshooting efforts, grounded in the fundamental principles of organometallic catalysis.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Impact of ligand and base selection in 4-Bromo-2,3-difluoropyridine couplings
Technical Support Center: 4-Bromo-2,3-difluoropyridine Couplings
Welcome to the technical support center for cross-coupling reactions involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this electron-deficient heterocyclic building block. The unique electronic and steric environment of this substrate presents specific challenges that require careful consideration of reaction parameters. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and field-proven strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
The reactivity of this compound is governed by a combination of electronic and steric factors:
-
Electronic Deficiency: The two fluorine atoms are strongly electron-withdrawing, which significantly lowers the electron density of the pyridine ring. While this generally facilitates the oxidative addition step (often the rate-determining step) with the Pd(0) catalyst, it can complicate subsequent steps in the catalytic cycle.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can stabilize the catalyst to the point of inactivity, effectively poisoning it and preventing it from participating in the catalytic cycle.[1] This is a well-documented issue for coupling reactions with pyridine-containing substrates, often referred to as the "2-pyridyl problem" when the nitrogen is ortho to the coupling site.[2]
-
Steric Hindrance: The fluorine atom at the 3-position introduces steric bulk adjacent to the site of coupling, which can hinder the approach of bulky coupling partners and ligands to the metal center.
Q2: What is the general principle for selecting a ligand for coupling with this substrate?
The primary goal is to select a ligand that promotes the desired catalytic activity while preventing catalyst inhibition by the pyridine nitrogen. The most successful ligands for this substrate class are typically bulky and electron-rich monodentate phosphines .[1]
-
Bulkiness: A large steric profile (measured by cone angle) creates a "pocket" around the palladium atom that physically blocks the pyridine nitrogen from coordinating to the metal center.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium, which promotes the oxidative addition of the aryl bromide.
Ligands from the Buchwald family, such as XPhos, SPhos, and RuPhos , are excellent starting points as they embody these characteristics.[3][4] N-heterocyclic carbenes (NHCs) with significant steric bulk can also be highly effective.[5][6]
Q3: How does the choice of base influence the outcome of a Suzuki-Miyaura coupling with this compound?
The base is not a passive component; it plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction.[7] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which can then efficiently transfer its organic group to the palladium center.[8]
For this compound, key considerations include:
-
Preventing Protodeboronation: Electron-deficient boronic acids can be susceptible to hydrolysis (protodeboronation), where the B(OH)₂ group is replaced by a hydrogen atom.[1] Using a moderately strong, non-hydroxide base like potassium phosphate (K₃PO₄) in an anhydrous solvent system (e.g., dioxane, toluene) can minimize this side reaction.
-
Ensuring Sufficient Basicity: The base must be strong enough to facilitate the formation of the boronate. Carbonates (K₂CO₃, Cs₂CO₃) are often effective, especially in aqueous solvent mixtures, with cesium carbonate being the most active due to its higher solubility and basicity.[7]
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem: Low or No Yield
Q4: My Suzuki coupling reaction is not working. I see only starting material. What should I investigate first?
When a Suzuki coupling fails, the first step is to diagnose which part of the catalytic cycle is stalling. With an electron-deficient substrate like this compound, slow oxidative addition is less likely to be the primary issue. The most common culprits are catalyst inhibition or a failed transmetalation step.
Troubleshooting Workflow: Low Yield in Suzuki Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Post-Reaction Workup for Removing Palladium Residues
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from final products. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds essential for downstream applications, particularly in the pharmaceutical industry.
Introduction: The Challenge of Residual Palladium
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] Reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira are frequently employed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4] However, a persistent challenge is the removal of residual palladium from the reaction product. These metal impurities can interfere with downstream chemistry and, more critically, must be controlled to stringent levels in APIs as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][5][6][7]
This guide provides a comprehensive overview of common palladium removal techniques, offers solutions to frequently encountered problems, and presents a logical framework for selecting the most appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from my reaction mixture?
The most common and effective methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves using solid-supported materials that bind to palladium species, which are then removed by filtration. Common adsorbents include activated carbon and specialized metal scavengers.[8]
-
Precipitation: This technique involves converting the soluble palladium species into an insoluble form that can be filtered off. This can be achieved by adding a precipitating agent that forms an insoluble complex with palladium.
-
Solvent Extraction: This method partitions the palladium catalyst into a liquid phase that is immiscible with the product-containing phase.[8][9]
-
Crystallization: Purifying the final product through crystallization can effectively leave palladium impurities behind in the mother liquor.[8]
Q2: How do I choose the best palladium removal method for my specific reaction?
The optimal method depends on several factors, including the nature of your final product (solubility, stability), the form of the palladium residue (homogeneous vs. heterogeneous), the scale of your reaction, and the required final purity. The following decision-making workflow can guide your choice.
Caption: Decision workflow for selecting a palladium removal method.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
The ICH Q3D guideline for elemental impurities provides permitted daily exposure (PDE) limits for various metals.[6][10] For palladium, the oral PDE is 100 µ g/day .[1][10] This translates to a concentration limit in the drug product, which is calculated based on the maximum daily dose. For a drug with a daily dose of 10 grams or less, this often corresponds to a limit of 10 ppm.[10] It's crucial to note that limits are stricter for parenteral (10 µ g/day ) and inhalation (1 µ g/day ) routes of administration.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Incomplete Palladium Removal with Scavengers
Q: I'm using a silica-based thiol scavenger, but my results are inconsistent from batch to batch. What could be the cause?
A: Inconsistent performance with scavengers can stem from several factors. Here’s a troubleshooting checklist:
-
Palladium Speciation: The oxidation state and coordination sphere of the residual palladium can significantly impact scavenger efficiency. A pre-treatment step, such as mild oxidation or reduction, can sometimes convert various palladium species into a single, more easily scavenged form.[8]
-
Solvent Effects: The choice of solvent influences the accessibility of palladium to the scavenger. Ensure your product is fully dissolved. A solvent that is too polar might interact strongly with the scavenger surface, hindering palladium binding.
-
Reaction Time and Temperature: Scavenging is a kinetic process. Insufficient stirring, time, or temperature can lead to incomplete removal. It's recommended to stir the mixture for 1 to 18 hours at room temperature or slightly elevated temperatures (e.g., 40-60 °C).[8]
-
Scavenger Loading: Using an insufficient amount of scavenger will naturally lead to incomplete removal. Conversely, excessive amounts can lead to product loss through non-specific adsorption. A screening study to determine the optimal scavenger loading is highly recommended.
-
pH of the Medium: The pH can affect both the palladium species and the functional groups on the scavenger. For amine-based scavengers, for instance, an acidic pH will protonate the amine groups, rendering them ineffective for binding palladium.
Issue 2: Significant Product Loss When Using Activated Carbon
Q: Activated carbon is removing the palladium, but I'm losing a substantial amount of my product. How can I mitigate this?
A: Activated carbon is a cost-effective but often non-selective adsorbent.[8][11] Product loss is a common issue.[8] Here are some strategies to improve selectivity:
-
Minimize the Amount: Use the minimum effective amount of activated carbon. This can be determined by running small-scale trials with varying amounts of carbon and analyzing both palladium content and product yield.
-
Solvent Selection: The solvent plays a crucial role. A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the carbon surface.
-
Test Different Grades of Carbon: Activated carbons vary widely in their surface area, pore size, and surface chemistry.[12] Testing different grades may reveal one that is more selective for palladium over your product. Some specialized activated carbons are designed for enhanced noble metal removal.[11][12]
-
Consider a Binary Scavenging System: A synergistic approach combining a chelating agent with activated carbon can enhance palladium removal efficiency, potentially allowing for the use of less activated carbon.[3] For example, the use of trimercaptotriazine (TMT) in conjunction with activated charcoal has been shown to be more effective than using activated charcoal alone.[3]
Issue 3: My Product is an Oil/Non-Crystalline Solid, Making Crystallization Difficult
Q: My product is a thick oil, so crystallization is not a viable option for palladium removal. What are the best alternatives?
A: For non-crystalline products, adsorption and extraction methods are the most suitable alternatives.
-
Column Chromatography: Passing the crude product through a silica gel plug can be effective. The polar silica can adsorb palladium complexes.[9] However, this may not be suitable for large-scale production.
-
Fixed-Bed Adsorption: For larger scale operations, using a packed cartridge of a metal scavenger is a highly efficient method.[13][14] This approach avoids handling loose scavenger powders and can be easily integrated into a process flow.[3]
-
Liquid-Liquid Extraction: If your product has good solubility in an organic solvent that is immiscible with an aqueous phase, extraction can be effective. The aqueous phase can contain a chelating agent (e.g., EDTA, thiourea, or L-cysteine) to selectively pull the palladium out of the organic layer.
In-Depth Technical Protocols
Protocol 1: General Procedure for Palladium Scavenging
This protocol provides a general workflow for using a solid-supported metal scavenger.
Caption: Experimental workflow for palladium scavenging.
Detailed Steps:
-
Dissolution: Dissolve the crude product containing residual palladium in an appropriate organic solvent (e.g., THF, DCM, Ethyl Acetate).[8]
-
Scavenger Addition: Add the selected solid-supported scavenger (typically 3-5 equivalents relative to the initial palladium loading).
-
Stirring: Stir the mixture vigorously to ensure good contact between the scavenger and the solution. The optimal time and temperature should be determined experimentally, but a common starting point is 4-16 hours at room temperature.[15]
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[8]
-
Washing: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.
-
Analysis and Concentration: Combine the filtrate and washes. Take a small aliquot for analysis (e.g., ICP-MS) to confirm the palladium level. Concentrate the remaining solution to yield the purified product.
Protocol 2: Palladium Removal by Precipitation with Trimercaptotriazine (TMT)
TMT is an effective precipitating agent for palladium.[16]
-
Dissolve the crude product in a suitable solvent.
-
Add a solution of TMT (or a salt thereof) to the reaction mixture. This has been shown to reduce palladium levels significantly.[16]
-
Stir the mixture for a designated period. The palladium-TMT complex will precipitate out of the solution.
-
Filter the mixture to remove the precipitate.
-
Wash the filtrate with water or brine to remove any excess TMT.
-
Dry and concentrate the organic phase to obtain the purified product.
Comparative Data Summary
The choice of scavenger is critical and highly dependent on the specific chemical system. The following table summarizes the performance of various scavenger types.
| Scavenger Type | Functional Group | Typical Binding Capacity | Advantages | Disadvantages |
| Silica-Based | Thiol, Thiourea | 0.5 - 1.5 mmol/g | High efficiency, good kinetics | Can be expensive, potential for leaching of functional groups |
| Polymer-Based | Amine, TMT | 1.0 - 3.0 mmol/g | High capacity, robust | Slower kinetics, potential for polymer swelling |
| Activated Carbon | N/A | Varies widely | Low cost, widely available | Low selectivity, potential for high product loss |
| Functionalized Fibers | Thiol, Amine | High | Excellent flow characteristics for cartridge use | Higher cost |
Data compiled from various sources and represent typical values.
Conclusion
Removing palladium residues to meet the stringent requirements of the pharmaceutical industry is a critical but manageable challenge. A systematic approach, beginning with the selection of an appropriate removal strategy based on the specific characteristics of the reaction and product, is essential for success. Troubleshooting should be approached logically, considering factors such as palladium speciation, solvent effects, and scavenger optimization. By leveraging the methods and protocols outlined in this guide, researchers can effectively and consistently achieve the desired purity for their compounds.
References
- 1. onyxipca.com [onyxipca.com]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 15. Metal Scavengers [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Reactions with Pyridine-Containing Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often frustrating challenge in catalysis: deactivation by pyridine-containing substrates. The strong coordination of the pyridine nitrogen to metal centers can inhibit or completely shut down catalytic activity.[1][2] This resource offers a structured, question-and-answer approach to diagnose and resolve these issues, grounded in mechanistic principles and field-proven strategies.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial questions and provides a rapid diagnostic framework.
Q1: My cross-coupling reaction with a pyridine substrate has failed or is giving very low yield. What are the most likely causes?
Low yields or complete reaction failure in palladium-catalyzed cross-couplings with pyridine substrates are frequently encountered. The primary issues often stem from catalyst deactivation, but suboptimal reaction conditions and reagent quality are also significant factors.[3] A systematic troubleshooting approach is essential.
Key Areas to Investigate:
-
Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly with the palladium catalyst, forming inactive species and halting the catalytic cycle.[1][3] The active Pd(0) catalyst is also highly sensitive to oxygen and can be oxidized to inactive Pd(II) species.[2] Furthermore, high temperatures or an insufficient ligand-to-palladium ratio can lead to the formation of palladium black, an aggregated, inactive form of palladium.[3]
-
Inappropriate Ligand Choice: The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. For pyridine substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to shield the palladium from the pyridine nitrogen and promote the desired reaction.[2][4]
-
Suboptimal Base and Solvent: The choice of base and its solubility can significantly impact the reaction rate.[4] The solvent must be anhydrous and capable of dissolving all reaction components. While heat can accelerate reactions, excessively high temperatures can promote catalyst decomposition.[3]
-
Poor Reagent Quality: Impurities in the starting materials, solvent, or base can act as catalyst poisons.[3] Boronic acids, in particular, are susceptible to degradation and protodeboronation, especially in the presence of water.[2][3]
Q2: I'm observing significant homocoupling of my boronic acid reagent. How can this be minimized?
Homocoupling is a common side reaction, often driven by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[4]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Improve the degassing procedure for your solvent. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.[2]
-
Maintain an Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere throughout the entire process.[4]
-
Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[4]
-
Control Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equivalents) is common, a large excess can favor homocoupling.[2]
Q3: My reaction starts well but then stalls. What does this indicate?
A reaction that initiates but fails to reach completion is a classic sign of catalyst deactivation during the reaction.
Potential Causes for Stalling:
-
Product Inhibition: The piperidine product, if formed through hydrogenation of a pyridine substrate, can be a more potent poison to the catalyst than the starting material.[5]
-
Ligand Degradation: The chosen ligand may not be stable under the reaction conditions. Consider switching to a more robust ligand, such as an N-heterocyclic carbene (NHC).[4]
-
Gradual Catalyst Decomposition: High temperatures can lead to the slow decomposition of the catalyst over time.[4] Attempting the reaction at a lower temperature may be beneficial.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and logical workflows to systematically address catalyst deactivation.
Issue 1: No Reaction or Very Low Conversion
When a reaction fails to initiate, a systematic evaluation of the reaction components and conditions is necessary.
Troubleshooting Workflow: Low Conversion
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-2,3-difluoropyridine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-2,3-difluoropyridine, a key building block in medicinal chemistry and materials science. Understanding the NMR profile of this and related halogenated pyridines is crucial for reaction monitoring, quality control, and the structural elucidation of more complex derivatives. This document will compare the spectral features of this compound with those of structurally similar compounds—2,3-difluoropyridine, 4-bromopyridine, and 2-fluoropyridine—to provide a comprehensive understanding of the influence of substituent effects on NMR spectra.
The Critical Role of NMR in the Characterization of Halogenated Pyridines
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] For drug development professionals and researchers working with substituted pyridines, NMR provides detailed information about the electronic environment of each proton and carbon atom, revealing insights into substituent effects, regiochemistry, and molecular connectivity.[3] Halogen atoms, particularly fluorine, introduce significant complexity and valuable information into NMR spectra through spin-spin coupling, making a thorough understanding of these patterns essential for accurate spectral interpretation.[4]
Analysis of this compound Spectra
Due to the limited availability of experimental spectra in publicly accessible databases, the following ¹H and ¹³C NMR data for this compound are predicted using advanced computational algorithms.[5][6][7] This approach provides a reliable estimation of the expected spectral features.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
-
H-5: This proton is expected to appear as a doublet of doublets (dd). The primary coupling will be with the adjacent H-6 proton, and a smaller coupling will be observed with the fluorine atom at the 3-position.
-
H-6: This proton, being adjacent to the nitrogen atom, is expected to be the most downfield signal and will likely appear as a doublet, coupled to the H-5 proton.
The electron-withdrawing effects of the two fluorine atoms and the bromine atom will cause a general downfield shift of the proton signals compared to unsubstituted pyridine.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum will be significantly more complex due to the large one-bond and smaller long-range carbon-fluorine couplings.
-
C-2 and C-3: These carbons, directly bonded to fluorine, will exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets. Their chemical shifts will be significantly influenced by the high electronegativity of the attached fluorine atoms.
-
C-4: The carbon bearing the bromine atom will be influenced by the heavy atom effect of bromine, and its chemical shift will also be affected by the adjacent fluorine at C-3.
-
C-5 and C-6: These carbons will show smaller, long-range couplings to the fluorine atoms. The interpretation of these signals will rely on Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments to correlate them with their attached protons.[3]
Comparative Spectral Analysis
To understand the impact of each substituent on the NMR spectrum, we will now compare the predicted data for this compound with the experimental data of 2,3-difluoropyridine, 4-bromopyridine, and 2-fluoropyridine.
2,3-Difluoropyridine
-
¹H NMR: The spectrum of 2,3-difluoropyridine will show three proton signals. The absence of the bromine atom at the 4-position will result in an upfield shift of the H-5 and H-6 signals compared to this compound.
-
¹³C NMR: The carbon signals will be influenced only by the two fluorine atoms, providing a baseline for understanding the C-F coupling patterns in the absence of the bromine substituent.
4-Bromopyridine
-
¹H NMR: This spectrum will show two signals, a doublet for the protons at C-2 and C-6, and a doublet for the protons at C-3 and C-5, due to the molecule's symmetry.[8] The chemical shifts will be influenced by the bromine at the 4-position.
-
¹³C NMR: The spectrum will display three signals corresponding to the three unique carbon environments. The C-4 signal will be directly influenced by the bromine atom.
2-Fluoropyridine
-
¹H NMR: The spectrum will exhibit four distinct proton signals, each with characteristic couplings to adjacent protons and the fluorine atom.[9]
-
¹³C NMR: The carbon spectrum will show five signals, with the C-2 signal appearing as a doublet with a large ¹JCF coupling constant.[10][11]
Summary of NMR Data
The following table summarizes the key ¹H and ¹³C NMR spectral data for this compound and the selected comparison compounds.
| Compound | ¹H Chemical Shifts (ppm) and Multiplicity | ¹³C Chemical Shifts (ppm) |
| This compound | Predicted data | Predicted data |
| 2,3-Difluoropyridine | H-4: ~7.3 (m), H-5: ~7.1 (m), H-6: ~7.9 (m) | C-2: ~150 (dd), C-3: ~140 (dd), C-4: ~125 (d), C-5: ~120 (d), C-6: ~145 (d) |
| 4-Bromopyridine | H-2,6: ~8.5 (d), H-3,5: ~7.6 (d)[8] | C-2,6: ~151, C-3,5: ~128, C-4: ~132 |
| 2-Fluoropyridine | H-3: ~6.9 (ddd), H-4: ~7.8 (m), H-5: ~7.2 (m), H-6: ~8.2 (d)[9] | C-2: ~163 (d), C-3: ~110 (d), C-4: ~140 (d), C-5: ~124 (d), C-6: ~148 (d)[10][11] |
Note: The data for 2,3-difluoropyridine, 4-bromopyridine, and 2-fluoropyridine are approximate values from publicly available experimental data and may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR spectra is fundamental for accurate structural analysis. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of substituted pyridines.[12][13][14][15][16]
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing proton-carbon couplings.
-
Set appropriate acquisition parameters, including spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.
-
For unambiguous assignment, especially for quaternary carbons and complex splitting patterns, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.[3]
Workflow for NMR Spectral Analysis
Figure 1. A generalized workflow for the acquisition and analysis of NMR spectral data for small molecules.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are complex, yet highly informative, reflecting the distinct electronic environment created by the three halogen substituents. By comparing its predicted spectral data with the experimental data of related, less substituted pyridines, we can systematically understand the influence of each substituent on chemical shifts and coupling constants. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, provides researchers and drug development professionals with the necessary tools for the confident structural characterization of novel halogenated pyridine derivatives.
References
- 1. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 5. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Visualizer loader [nmrdb.org]
- 8. 4-Bromopyridine(1120-87-2) 1H NMR [m.chemicalbook.com]
- 9. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 13. scribd.com [scribd.com]
- 14. books.rsc.org [books.rsc.org]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 16. uwyo.edu [uwyo.edu]
A Researcher's Guide to Interpreting the Mass Spectrum of 4-Bromo-2,3-difluoropyridine
For researchers, scientists, and drug development professionals, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides an in-depth analysis of the mass spectrum of 4-Bromo-2,3-difluoropyridine, offering a comparative framework and the underlying principles for its interpretation.
This compound is a valuable building block in medicinal chemistry and agrochemical research.[1] Its unique substitution pattern influences its reactivity and biological activity. Accurate structural confirmation via mass spectrometry is a critical step in its synthesis and application. This guide will delve into the expected mass spectrum, focusing on the molecular ion and characteristic fragmentation patterns.
The Molecular Ion: A Tale of Two Isotopes
The molecular weight of this compound is 193.98 g/mol .[1][2][3] However, the most distinctive feature in its mass spectrum arises from the isotopic distribution of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[4] This results in a characteristic isotopic cluster for the molecular ion peak.
Instead of a single peak for the molecular ion (M⁺), we expect to see two prominent peaks of roughly equal intensity, separated by two mass-to-charge units (m/z).[5][6]
-
M⁺ peak: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
[M+2]⁺ peak: Corresponding to the molecule containing the ⁸¹Br isotope.
This 1:1 intensity ratio for the M⁺ and [M+2]⁺ peaks is a hallmark of a molecule containing a single bromine atom and is a powerful diagnostic tool for its identification.[5][7]
Deciphering the Fragmentation Fingerprint
Electron ionization (EI) mass spectrometry, a common technique, involves bombarding the molecule with high-energy electrons.[8] This not only ionizes the molecule to form the molecular ion but also imparts excess energy, causing it to fragment into smaller, charged species.[9][10] The pattern of these fragment ions provides a unique "fingerprint" of the molecule's structure.
For this compound, several key fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses.
A primary and highly probable fragmentation event is the loss of the bromine atom.[6] This is due to the relative weakness of the C-Br bond compared to the C-F and C-C bonds within the aromatic ring. This would result in a significant peak corresponding to the 2,3-difluoropyridinyl cation.
Another potential fragmentation pathway involves the loss of a fluorine atom. While the C-F bond is strong, its cleavage can still occur. The subsequent loss of other fragments would lead to a cascade of smaller ions.
The pyridine ring itself can also undergo fragmentation, although this typically requires more energy. Cleavage of the ring would produce a variety of smaller charged fragments.
Comparative Analysis: Distinguishing Isomers
It is crucial to differentiate this compound from its isomers, such as 4-Bromo-2,5-difluoropyridine[11], 4-Bromo-2,6-difluoropyridine[12][13], or 4-Bromo-3,5-difluoropyridine[14]. While all these isomers will exhibit the characteristic 1:1 isotopic cluster for the molecular ion due to the presence of bromine, their fragmentation patterns will differ. The relative positions of the fluorine and bromine atoms on the pyridine ring will influence the stability of the fragment ions, leading to variations in the relative intensities of the fragment peaks in their respective mass spectra. A detailed comparison of these fragmentation patterns is essential for unambiguous identification.
Summary of Expected Mass Spectrum Data
| m/z Value | Proposed Ion/Fragment | Key Features and Interpretation |
| 193/195 | [C₅H₂BrF₂N]⁺ | Molecular ion peak (M⁺ and [M+2]⁺). The ~1:1 intensity ratio confirms the presence of one bromine atom. |
| 114 | [C₅H₂F₂N]⁺ | Loss of the bromine atom (⁷⁹Br or ⁸¹Br). Expected to be a significant peak. |
| 174/176 | [C₅H₂BrFN]⁺ | Loss of a fluorine atom. |
| Various smaller m/z values | - | Fragmentation of the pyridine ring. |
Experimental Protocol: Acquiring the Mass Spectrum
Objective: To obtain a high-quality electron ionization (EI) mass spectrum of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for this analysis, as it allows for the separation of the analyte from any potential impurities before it enters the mass spectrometer.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/minute.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV[8]
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis:
-
Identify the molecular ion cluster and confirm the 1:1 isotopic pattern for bromine.
-
Analyze the major fragment ions and propose fragmentation pathways.
-
Compare the obtained spectrum with a library of known spectra for confirmation, if available.
-
Visualizing the Process
Molecular Structure of this compound
Caption: Structure of this compound.
Expected Isotopic Pattern of the Molecular Ion
Caption: Characteristic 1:1 isotopic cluster for the molecular ion.
Proposed Fragmentation Pathway
Caption: Primary fragmentation: loss of a bromine radical.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - CAS:1227597-53-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. uni-saarland.de [uni-saarland.de]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 22015559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. echemi.com [echemi.com]
FT-IR analysis of 4-Bromo-2,3-difluoropyridine functional groups
An In-Depth Comparative Guide to the FT-IR Analysis of 4-Bromo-2,3-difluoropyridine
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for Substituted Pyridines
In the landscape of modern pharmaceutical and agrochemical development, halogenated pyridines serve as indispensable structural motifs. This compound, in particular, is a versatile building block whose precise chemical identity is paramount for ensuring reaction success, purity of intermediates, and the ultimate efficacy of the final active pharmaceutical ingredient (API). Among the suite of analytical techniques available for structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and verifying molecular identity.
This guide moves beyond a simple recitation of spectral peaks. It provides a comparative analysis, contextualizing the FT-IR spectrum of this compound against its parent heterocycle, pyridine, and monosubstituted analogs. This approach is designed to equip the research scientist with the expertise to not only identify the target molecule but also to understand the spectral shifts induced by halogen substitution—a critical skill for troubleshooting and confirming the outcomes of complex synthetic pathways.
Pillar 1: The Theoretical & Experimental Foundation
The Causality of Vibrational Frequencies
Infrared spectroscopy is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. The frequency of a vibration is primarily determined by two factors: the mass of the bonded atoms and the strength of the bond connecting them. Lighter atoms and stronger bonds vibrate at higher frequencies (higher wavenumbers, cm⁻¹).
For a molecule like this compound, we are primarily interested in:
-
Stretching Vibrations: Changes along the bond axis. These include C-H, C=C, C=N, C-F, and C-Br stretches.
-
Bending Vibrations: Changes in the angle between bonds. These are often found in the complex "fingerprint region" (<1500 cm⁻¹) and are unique to the overall molecular structure.[1][2]
The substitution of hydrogen atoms with halogens on the pyridine ring introduces two key effects that alter the FT-IR spectrum:
-
Mass Effect: The heavier bromine atom will cause the C-Br bond to vibrate at a significantly lower frequency than a C-H bond.
-
Inductive Effect: The high electronegativity of fluorine and bromine atoms withdraws electron density from the aromatic ring. This alters the bond strength of the C=C and C=N bonds within the ring, causing shifts in their characteristic absorption frequencies.
Experimental Protocol: A Self-Validating System
The trustworthiness of any spectral data hinges on a robust and reproducible experimental protocol. The following procedure for Attenuated Total Reflectance (ATR) FT-IR is recommended for its minimal sample preparation and high-quality results.
Instrumentation: A modern FT-IR spectrometer equipped with a diamond ATR accessory.
Step-by-Step Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is impeccably clean. Clean with isopropyl alcohol and a lint-free wipe, allowing it to fully evaporate.
-
Acquire a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This is a critical step to computationally subtract the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with an appropriate solvent before analyzing the next sample.
-
This protocol ensures that the resulting spectrum is solely representative of the sample, providing a trustworthy basis for interpretation.
Pillar 2: Comparative Spectral Analysis
The key to unambiguous identification lies in comparing the spectrum of our target molecule with known, related compounds. By observing the appearance and disappearance of specific bands, we can confidently assign the features of this compound.
Data Presentation: A Comparative Table of Vibrational Frequencies
The table below summarizes the characteristic infrared absorption frequencies for pyridine and its halogenated derivatives. This quantitative data provides a clear framework for our analysis.
| Vibrational Mode | Pyridine [3] | 2-Bromopyridine [4] | Generic Fluorinated Aromatic | Expected for this compound | Interpretation & Rationale |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | ~3100-3050 cm⁻¹ | The presence of C-H bonds on an aromatic ring. The number and intensity of these peaks will be reduced due to substitution.[5][6] |
| Aromatic Ring Stretch (C=C, C=N) | 1600-1585 cm⁻¹1500-1400 cm⁻¹ | ~1570 cm⁻¹~1450 cm⁻¹~1420 cm⁻¹ | Shifted due to induction | Multiple sharp bands expected in the 1600-1400 cm⁻¹ region | These fundamental ring vibrations are sensitive to the strong electron-withdrawing effects of the halogens, often leading to shifts to slightly lower or higher frequencies and changes in intensity.[7][8] |
| C-F Stretch | N/A | N/A | 1400-1000 cm⁻¹ | 1350-1100 cm⁻¹ (Multiple, Strong Bands) | This is a highly diagnostic region. The C-F stretch typically produces some of the strongest bands in the entire spectrum. The presence of two adjacent fluorine atoms will likely result in multiple, intense, and sharp absorptions.[9][10] |
| C-Br Stretch | N/A | < 700 cm⁻¹ | N/A | < 700 cm⁻¹ (Medium-Strong Band) | Due to the heavy mass of the bromine atom, this vibration occurs at a low frequency, often below the standard range of many older instruments but well within the capability of modern FT-IR spectrometers.[10][11] |
Visualizing the Analytical Workflow
To ensure a logical and systematic approach to spectral interpretation, the following workflow should be employed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. Pyridine [webbook.nist.gov]
- 4. Pyridine, 2-bromo- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. elixirpublishers.com [elixirpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. orgchemboulder.com [orgchemboulder.com]
Comparing the reactivity of 4-Bromo-2,3-difluoropyridine with other halopyridines
Introduction: The Strategic Value of Polyfunctionalized Halopyridines
In the landscape of modern drug discovery and materials science, pyridine-based scaffolds are of paramount importance. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them privileged structures in medicinal chemistry. Among these, polyhalogenated pyridines serve as exceptionally versatile building blocks, offering multiple, distinct reaction sites for the controlled assembly of complex molecular architectures.
This guide provides an in-depth comparison of the reactivity of 4-Bromo-2,3-difluoropyridine with other common halopyridines. We will explore its behavior in key synthetic transformations, supported by mechanistic insights and experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of its synthetic utility. The presence of both a reactive bromine atom and two activating fluorine atoms on the same pyridine core creates a platform for orthogonal chemistry, enabling selective functionalization through distinct reaction pathways.
Electronic Landscape and Predicted Reactivity
The reactivity of a halopyridine is dictated by a complex interplay of factors: the inherent electron-deficient nature of the pyridine ring, the position of the nitrogen atom, and the inductive and resonance effects of the halogen substituents.
-
Pyridine Ring: The nitrogen atom is highly electronegative, withdrawing electron density from the ring, particularly from the α (2,6) and γ (4) positions. This makes the ring susceptible to nucleophilic attack at these positions.[1]
-
Fluorine Substituents: Fluorine is the most electronegative element. In this compound, the fluorine atoms at the C2 and C3 positions exert a powerful electron-withdrawing inductive effect. This effect significantly lowers the electron density of the entire ring system, further activating it towards nucleophilic aromatic substitution (SNAr).
-
Bromine Substituent: The bromine atom at the C4 position serves as an excellent leaving group in two primary classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Its reactivity relative to other halogens is highly dependent on the reaction mechanism.
This unique combination of substituents in this compound suggests a dual-mode reactivity profile: the C-Br bond is primed for metal-catalyzed cross-coupling reactions, while the highly electron-deficient ring, particularly the C4 and C2 positions, is activated for SNAr.
Comparative Analysis in Key Synthetic Transformations
We will now examine the performance of this compound in three cornerstone reactions of modern synthetic chemistry, comparing it with other representative halopyridines.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for forming C-O, C-N, and C-S bonds on aromatic rings. The mechanism proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex.[2] The rate-determining step is typically the initial attack of the nucleophile, which is accelerated by electron-withdrawing groups that can stabilize the negative charge of the intermediate.[3]
Reactivity Trend of Halogens: A counterintuitive but well-established trend in SNAr is that the reactivity of the leaving group often follows the order F > Cl > Br > I . This is because the rate-determining step is not the cleavage of the carbon-halogen bond, but the initial nucleophilic attack. The extreme electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus more susceptible to attack.[4]
Comparison:
Due to the strong inductive electron withdrawal by the two fluorine atoms at C2 and C3, this compound is highly activated for SNAr. The attack can occur at the C4 position, displacing the bromide. It is plausible that under certain conditions, displacement of the C2-fluoride could also occur, given its activation by the para-disposed nitrogen atom.
| Substrate | Relative Reactivity (Qualitative) | Rationale |
| This compound | Very High | Highly activated by two fluorine atoms and the ring nitrogen. Bromine is a good leaving group. |
| 4-Chloropyridine | Moderate | Activated by the ring nitrogen, but lacks the additional activation from fluorine atoms. |
| 2,4-Dichloropyridine | High | Activated by ring nitrogen and the additional chlorine atom. |
| Pentafluoropyridine | Extremely High | Maximally activated by five fluorine atoms. The C4-fluorine is typically the most readily displaced. |
Experimental Protocol: SNAr with an Amine Nucleophile
Causality: This protocol demonstrates a typical SNAr reaction. A polar aprotic solvent like DMSO is used to solvate the nucleophile effectively. A non-nucleophilic base (DIPEA) is used to deprotonate the amine nucleophile in situ without competing in the substitution reaction. The elevated temperature provides the necessary activation energy.
-
To a solution of this compound (1.0 eq.) in dimethyl sulfoxide (DMSO, 0.5 M), add the desired amine nucleophile (1.2 eq.).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[5] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[6][7]
Reactivity Trend of Halogens: In contrast to SNAr, the rate-determining step in many Suzuki couplings is the initial oxidative addition. This step involves the cleavage of the carbon-halogen bond. Consequently, the reactivity trend follows the bond dissociation energies: I > Br > OTf > Cl >> F .[5] The C-F bond is generally unreactive under standard Suzuki conditions.
Comparison:
The C4-Br bond in this compound is expected to be highly reactive in Suzuki coupling. The electron-withdrawing nature of the difluoropyridine ring can accelerate the oxidative addition step. This creates an opportunity for selective functionalization, as the C-F bonds will remain intact, allowing for subsequent SNAr reactions if desired.
| Substrate | Relative Reactivity (Qualitative) | Rationale |
| This compound | High | C-Br bond is inherently reactive. Oxidative addition is facilitated by the electron-poor ring. |
| 4-Chloropyridine | Moderate to Low | C-Cl bond is significantly less reactive than C-Br and often requires specialized, bulky phosphine ligands and harsher conditions. |
| 4-Iodopyridine | Very High | C-I bond is the most labile and reactive in oxidative addition. |
| 4-Fluoropyridine | Very Low / Unreactive | C-F bond is too strong to undergo oxidative addition under standard Suzuki conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling
Causality: This protocol uses a standard palladium catalyst (Pd(PPh₃)₄) and a base (Na₂CO₃) in a solvent mixture that facilitates both organic and aqueous phases. The boronic acid is activated by the base to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[5] The inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and sodium carbonate (Na₂CO₃) (3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio, 0.2 M).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 eq.).
-
Heat the reaction mixture to 90-100 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with amines.[8] The mechanism is similar to the Suzuki coupling, involving an oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base, and reductive elimination.[9] The choice of ligand is critical to prevent catalyst deactivation by the amine or pyridine substrate and to promote the reductive elimination step.[10]
Reactivity Trend of Halogens: Similar to the Suzuki reaction, the reactivity of the aryl halide is largely governed by the oxidative addition step, following the trend I > Br > Cl .[8] Modern catalyst systems with specialized bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) have greatly expanded the scope to include less reactive aryl chlorides.[11]
Comparison:
This compound is an excellent substrate for Buchwald-Hartwig amination at the C4 position. The C-Br bond provides reliable reactivity. Care must be taken in ligand selection, as the pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Bidentate ligands like Xantphos or bulky monophosphine ligands are often effective for halopyridine substrates.[10]
| Substrate | Relative Reactivity (Qualitative) | Rationale |
| This compound | High | C-Br bond is reactive. Requires appropriate ligand choice to overcome potential pyridine inhibition. |
| 2-Chloropyridine | Moderate | C-Cl bond is less reactive. Requires more active catalyst systems (e.g., bulky phosphine ligands) and often higher temperatures.[12] |
| 3-Bromopyridine | High | Standard substrate for Buchwald-Hartwig amination. |
| 4-Bromo-2,5-difluoropyridine | High | Expected to have similar reactivity to the title compound, with the C-Br bond being the site of coupling. |
Experimental Protocol: Buchwald-Hartwig Amination
Causality: This protocol employs a modern catalyst system. Pd₂(dba)₃ is a stable Pd(0) precursor, and Xantphos is a wide-bite-angle bidentate ligand that is effective for coupling with heteroaryl halides. A strong, non-nucleophilic base like Cs₂CO₃ is used to deprotonate the amine, facilitating its coordination to the palladium center.[11] Toluene is a common high-boiling, non-polar solvent for this transformation.
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the amine (1.2 eq.), and cesium carbonate (Cs₂CO₃) (2.1 eq.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., Xantphos, 6 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Add degassed, anhydrous toluene (0.2 M).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Conclusion: A Versatile Scaffold for Orthogonal Chemistry
This compound emerges as a highly valuable and versatile building block for chemical synthesis. Its reactivity can be precisely controlled based on the choice of reaction conditions:
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond at the C4 position exhibits high reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions, proceeding under standard conditions to allow for the facile introduction of carbon and nitrogen substituents.
-
Nucleophilic Aromatic Substitution: The entire pyridine ring is strongly activated by the C2 and C3 fluorine atoms, making it an excellent substrate for SNAr reactions. This allows for the introduction of nucleophiles, typically displacing the C4-bromide, under thermal conditions.
This dual reactivity profile enables a synthetic strategy where the C-Br bond can be functionalized first using palladium catalysis, leaving the C-F bonds untouched for a subsequent SNAr transformation. This orthogonal handle makes this compound a superior choice for the efficient and regioselective construction of complex, highly functionalized pyridine derivatives.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Characterization of 4-Bromo-2,3-difluoropyridine Derivatives
This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation and characterization of 4-Bromo-2,3-difluoropyridine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers objective comparisons, supporting data, and detailed experimental protocols to ensure accurate and reliable analysis of this important class of chemical building blocks.
Introduction
This compound is a versatile heterocyclic building block widely employed in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] The precise arrangement of its substituents—a bromine atom and two adjacent fluorine atoms on a pyridine ring—imparts unique chemical properties that are leveraged in the design of novel active pharmaceutical ingredients (APIs).[1] Given the potential for isomeric impurities and the critical impact of molecular structure on biological activity, unambiguous spectroscopic characterization is not just a procedural step but a cornerstone of quality control and successful synthesis.
This guide will compare and detail the application of three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared & Raman). We will explore the unique insights provided by each method and demonstrate how their combined use provides a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound derivatives. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a rich dataset for confirming the precise connectivity and substitution pattern of the molecule.
¹⁹F NMR: The Most Diagnostic Tool
For fluorinated compounds, ¹⁹F NMR is indispensable. Its high sensitivity and wide chemical shift range make it an excellent probe for the local electronic environment of the fluorine atoms.[2][3]
-
Why it's critical: In this compound, the two fluorine atoms are in chemically distinct environments (ortho and meta to the nitrogen, respectively). They will appear as two separate signals. Crucially, they will be coupled to each other, resulting in a characteristic doublet of doublets pattern (or two distinct doublets if coupling to protons is minimal). The magnitude of the ³JF-F coupling constant is highly diagnostic for adjacent fluorine atoms on an aromatic ring.
-
Comparative Insight: Isomers such as 4-Bromo-2,5-difluoropyridine would show a much smaller ⁴JF-F coupling, while an isomer like 4-Bromo-2,6-difluoropyridine would show no F-F coupling, appearing as two singlets (or triplets if coupled to H-3 and H-5).
¹H NMR: Mapping the Aromatic Protons
While less complex than the ¹⁹F spectrum, the ¹H NMR spectrum provides essential information about the proton environment.
-
Expected Pattern: The parent compound, this compound, has two protons on the pyridine ring. These protons will appear as multiplets due to coupling to each other (³JH-H) and to the fluorine atoms (³JH-F and ⁴JH-F). The proton adjacent to the bromine will typically be at a different chemical shift than the proton adjacent to the nitrogen.
-
Causality: The electronegativity of the fluorine and bromine atoms deshields the nearby protons, shifting their signals downfield. The exact chemical shifts provide a fingerprint of the substitution pattern.
¹³C NMR: Confirming the Carbon Skeleton
¹³C NMR is vital for mapping the carbon framework and confirming the location of the substituents through carbon-fluorine couplings.
-
Key Feature: The most prominent feature will be the large one-bond carbon-fluorine coupling constants (¹JC-F), which can exceed 200 Hz.[4] The carbons directly bonded to fluorine (C-2 and C-3) will appear as distinct doublets. Furthermore, two-bond (²JC-F) and three-bond (³JC-F) couplings will be observable on other carbons, providing a rich pattern that confirms the entire structure.[4]
-
Challenge and Solution: Standard proton-decoupled ¹³C spectra of molecules containing both fluorine and hydrogen can be complex due to these multiple C-F couplings.[4] For unambiguous assignment, acquiring a fluorine-decoupled ¹³C{¹⁹F} spectrum can be highly beneficial, collapsing the C-F doublets into singlets and simplifying the spectrum.
Comparative NMR Data Summary
The following table provides expected NMR characteristics for this compound compared to a potential isomer, 4-Bromo-2,5-difluoropyridine.
| Spectroscopic Feature | This compound | Alternative: 4-Bromo-2,5-difluoropyridine | Rationale for Differentiation |
| ¹⁹F NMR | Two distinct signals, coupled to each other (³JF-F, large coupling). | Two distinct signals, coupled to each other (⁴JF-F, small coupling). | The magnitude of the F-F coupling constant directly indicates the proximity of the fluorine atoms. |
| ¹H NMR | Two proton signals, each coupled to the adjacent fluorine atoms. | Two proton signals, with different coupling patterns to the fluorine atoms. | The specific H-F coupling constants will differ based on the number of bonds separating the nuclei. |
| ¹³C NMR | Two carbons with large ¹JC-F couplings. Unique pattern of smaller ²⁻⁴JC-F couplings. | Two carbons with large ¹JC-F couplings. Different pattern of smaller JC-F couplings. | The pattern of long-range C-F couplings provides a unique fingerprint for the substitution pattern. |
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and, with high resolution, the elemental formula of a compound. For halogenated molecules, MS is particularly powerful.
-
The Bromine Isotopic Pattern: A key diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion (M•⁺) and any bromine-containing fragments.[5] These peaks are separated by two mass units (m/z) and correspond to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance of approximately 50.7% and 49.3%, respectively.[5] Seeing this characteristic "doublet" is strong evidence for the presence of a single bromine atom in the molecule or fragment.
-
High-Resolution MS (HRMS): While nominal mass MS confirms the molecular weight, HRMS provides the exact mass to several decimal places. This allows for the unambiguous determination of the elemental formula (e.g., C₅H₂BrF₂N), effectively ruling out other potential formulas that might have the same nominal mass.[6]
-
Fragmentation Analysis: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment in a reproducible manner. The fragmentation pattern provides a structural fingerprint. For this compound, expected fragmentation pathways include the loss of the bromine atom or the loss of HF. Analysis of these fragments can further support the proposed structure.
Comparison of Ionization Techniques
| Technique | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) | Atmospheric Pressure Chemical Ionization (APCI-MS) |
| Principle | High-energy electron beam fragments the molecule. | Soft ionization; forms protonated molecules [M+H]⁺. | Soft ionization, suitable for less polar compounds. |
| Best For | Determining fragmentation patterns; creating spectral libraries. Volatile compounds analyzed by GC-MS.[7] | Non-volatile or thermally fragile molecules. | Molecules of intermediate polarity and volatility.[6] |
| Application | Ideal for GC-MS analysis of the title compound and its derivatives. | Less common for this specific compound unless derivatized to be more polar. | Can be used with LC-MS for analyzing reaction mixtures. |
Vibrational Spectroscopy: The Molecular Fingerprint
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While they do not provide the detailed connectivity information of NMR, they offer a rapid and non-destructive method to confirm the presence of key functional groups and provide a unique "fingerprint" for the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying C-F and aromatic C-N and C=C stretching vibrations.
-
Raman Spectroscopy: Raman spectroscopy is complementary to IR. It is often more sensitive to symmetric vibrations and can be a valuable tool for analyzing samples in aqueous solutions.
Experimental Protocols & Workflows
Logical Workflow for Spectroscopic Characterization
This diagram illustrates the integrated workflow for confirming the structure of a newly synthesized this compound derivative.
Caption: Integrated workflow for spectroscopic analysis.
Protocol 1: NMR Sample Preparation and Data Acquisition
This protocol ensures high-quality, reproducible NMR data.[10]
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative for ¹H/¹⁹F NMR or 20-50 mg for ¹³C NMR.[10]
-
Transfer the sample to a clean, dry vial. Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: Deuterated solvents are used to avoid large interfering signals in ¹H NMR and to provide a lock signal for the spectrometer.
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter. Causality: Solid particles degrade spectral quality by interfering with the magnetic field homogeneity (shimming).
-
Add a small amount of an internal standard like Tetramethylsilane (TMS) if absolute chemical shift referencing is required.[10]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H spectrum. Ensure proper phasing and baseline correction.[11]
-
Acquire a 1D ¹⁹F spectrum. This may require changing the probe tuning.
-
Acquire a proton-decoupled 1D ¹³C spectrum. Causality: Proton decoupling removes C-H coupling, simplifying the spectrum to singlets (or multiplets due to C-F coupling) for each unique carbon.[12]
-
If assignments are ambiguous, acquire 2D NMR spectra (e.g., COSY, HSQC) to establish connectivity.[13]
-
Protocol 2: GC-MS Analysis
This protocol is suitable for volatile and thermally stable derivatives.[14]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., DB-5ms).
-
Set a suitable temperature program, for example: initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min. Causality: The temperature ramp separates compounds based on their boiling points.
-
Set the mass spectrometer to scan in Electron Ionization (EI) mode over a mass range of m/z 40-400.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Analyze the resulting chromatogram to assess purity.
-
Examine the mass spectrum of the main peak. Verify the molecular ion and the characteristic Br isotopic pattern.[5]
-
MS Fragmentation Pathway
The following diagram illustrates a plausible EI-MS fragmentation pathway for the parent compound.
Caption: Plausible EI-MS fragmentation of this compound.
Conclusion
The robust characterization of this compound derivatives relies on the synergistic application of multiple spectroscopic techniques. ¹⁹F NMR provides the most direct and unambiguous confirmation of the fluorine substitution pattern, which is often the most critical structural feature. ¹H and ¹³C NMR complete the structural puzzle by mapping the proton and carbon frameworks. High-resolution mass spectrometry serves as an essential validation step, confirming the elemental composition with high certainty and revealing the characteristic isotopic signature of bromine. Finally, vibrational spectroscopy offers a rapid, non-destructive fingerprint for quality control. By following the integrated workflow and protocols outlined in this guide, researchers can ensure the identity, purity, and structural integrity of these valuable synthetic intermediates, thereby upholding the highest standards of scientific integrity in their work.
References
- 1. This compound [myskinrecipes.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. youtube.com [youtube.com]
- 6. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Fluorinated Pyridine Building Blocks in Synthetic Chemistry
Introduction: The Indispensable Role of Fluorine in Pyridine Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1] When applied to the pyridine ring, one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, the introduction of fluorine imparts a host of beneficial properties.[2] These include enhanced metabolic stability, increased binding affinity to biological targets, and modulated physicochemical characteristics such as lipophilicity and pKa.[3][4] Consequently, fluorinated pyridine derivatives are integral components of numerous approved drugs.[2]
This guide provides a comparative analysis of common fluorinated pyridine building blocks, offering insights into their synthesis, reactivity, and the nuanced effects of fluorine substitution on their chemical behavior. By understanding the distinct properties of different isomers and derivatives, researchers can make more informed decisions in the design and execution of their synthetic strategies.
The Influence of Fluorine Position on Physicochemical Properties
The location of the fluorine atom on the pyridine ring dramatically influences its electronic and physical properties. This, in turn, dictates the molecule's reactivity and its suitability for various applications.
Acidity (pKa) and Lipophilicity (logP)
Fluorine's strong electron-withdrawing inductive effect significantly impacts the basicity of the pyridine nitrogen. This effect is most pronounced when the fluorine is at the 2- or 4-position, leading to a lower pKa compared to the parent pyridine. This reduction in basicity can be advantageous in drug design to mitigate off-target effects or improve oral bioavailability.
Similarly, fluorination generally increases the lipophilicity (logP) of the pyridine ring, which can enhance membrane permeability.[5] The magnitude of this effect is also position-dependent.
| Compound | Predicted pKa | Predicted logP | Key Physicochemical Characteristics |
| Pyridine | 5.25 | 0.65 | Reference compound |
| 2-Fluoropyridine | 0.44 | 1.14 | Significantly reduced basicity, increased lipophilicity. |
| 3-Fluoropyridine | 2.97 | 1.13 | Moderately reduced basicity, increased lipophilicity. |
| 4-Fluoropyridine | 1.89 | 1.13 | Significantly reduced basicity, increased lipophilicity. |
Note: pKa and logP values are predicted and can vary based on the prediction method and experimental conditions.
Comparative Reactivity in Key Synthetic Transformations
The electronic perturbation caused by fluorine substitution directly influences the reactivity of the pyridine ring in common synthetic reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of pyridine functionalization. The reactivity of halopyridines in SNAr reactions is highly dependent on the nature and position of the halogen.
2-Fluoropyridines are exceptionally reactive in SNAr reactions, often outperforming their chloro- and bromo-analogs.[6][7] The high electronegativity of fluorine activates the C2 position towards nucleophilic attack. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine.[6][7] This enhanced reactivity allows for milder reaction conditions, which is particularly beneficial when working with complex and sensitive substrates.[6][7]
3-Fluoropyridines are generally less reactive in SNAr reactions compared to their 2- and 4-fluoro counterparts. The fluorine at the 3-position does not activate the ring towards nucleophilic attack to the same extent.
4-Fluoropyridines also exhibit high reactivity in SNAr reactions, similar to 2-fluoropyridines, due to the activation of the C4 position by the fluorine atom.
Experimental Protocol: Comparative SNAr of Fluoropyridine Isomers
This protocol provides a general method to compare the reactivity of 2-fluoropyridine and 3-fluoropyridine in an SNAr reaction with a common nucleophile, such as piperidine.
Objective: To demonstrate the differential reactivity of 2-fluoropyridine and 3-fluoropyridine under identical SNAr conditions.
Materials:
-
2-Fluoropyridine
-
3-Fluoropyridine
-
Piperidine
-
Potassium Carbonate (K2CO3)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
TLC plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 2-fluoropyridine (1 mmol) and 3-fluoropyridine (1 mmol) in DMSO (5 mL).
-
To each flask, add piperidine (1.2 mmol) and potassium carbonate (2 mmol).
-
Reaction Execution: Stir the reaction mixtures at 80 °C.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Workup: Once the reaction is complete (or after a set time for comparison), cool the mixtures to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by 1H NMR and/or GC-MS to determine the conversion and yield of the corresponding aminopyridine product.
Expected Outcome: The reaction with 2-fluoropyridine is expected to proceed significantly faster and with a higher yield compared to the reaction with 3-fluoropyridine under the same conditions, illustrating the superior reactivity of the 2-fluoro isomer in SNAr.
Palladium-Catalyzed Cross-Coupling Reactions
Fluorinated pyridines are also valuable substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. However, the success of these reactions can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen.[8]
2-Halopyridines can be particularly problematic in Suzuki-Miyaura couplings.[8] Despite this, methods have been developed to effectively couple various fluorinated pyridines. The choice of ligand and reaction conditions is crucial for achieving high yields.
3- and 4-Fluoropyridines can also participate in cross-coupling reactions, and their reactivity is influenced by the electronic nature of the fluorine substituent.
Synthetic Strategies for Fluorinated Pyridines
A variety of methods exist for the synthesis of fluorinated pyridines, each with its own advantages and limitations.
Direct C-H Fluorination
Direct C-H fluorination has emerged as a powerful tool for the late-stage introduction of fluorine into complex molecules.[6] Reagents like Selectfluor® and silver(II) fluoride have been successfully employed for the site-selective fluorination of pyridines.[9][10][11] For instance, AgF2 can selectively fluorinate pyridines at the position adjacent to the nitrogen atom.[10][11]
Nucleophilic Fluorination (Halex Reaction)
The Halex (halogen exchange) reaction is a common method for introducing fluorine, typically using a fluoride salt like KF or CsF to displace a chloro or nitro group.[5][12] This method is particularly effective for activated systems, such as nitropyridines.[12][13][14]
From Fluorinated Building Blocks
Constructing the pyridine ring from acyclic, fluorinated precursors is another important strategy. For example, Rh(III)-catalyzed C-H functionalization can be used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[15][16][17]
Conclusion: Making an Informed Choice
The selection of a fluorinated pyridine building block is a critical decision in the design of a synthetic route. A thorough understanding of the comparative reactivity and physicochemical properties of the available isomers is paramount.
-
For SNAr reactions , 2-fluoropyridines are generally the preferred choice due to their high reactivity, which allows for milder reaction conditions.
-
For accessing 3-substituted pyridines , direct synthesis from fluorinated precursors or specialized C-H functionalization methods may be necessary.
-
The impact on pKa and logP should be carefully considered, as these properties can significantly influence the biological activity and pharmacokinetic profile of the final molecule.
By leveraging the unique properties of each fluorinated pyridine building block, researchers can unlock new avenues for the synthesis of novel and impactful molecules in drug discovery and beyond.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of 2,3-Difluoropyridine Derivatives
Introduction: The Significance and Challenge of 2,3-Difluoropyridines
The 2,3-difluoropyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical development. The strategic incorporation of fluorine atoms into the pyridine ring can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, derivatives of 2,3-difluoropyridine are integral components of numerous high-value compounds.
However, the synthesis of these derivatives is far from trivial. The inherent electron-deficient nature of the pyridine ring makes it resistant to many standard aromatic substitution reactions, particularly electrophilic fluorination.[2] Furthermore, achieving precise regiocontrol to install fluorine atoms at the C2 and C3 positions simultaneously presents a significant synthetic hurdle. This guide provides an in-depth comparison of the primary synthetic strategies, evaluating both classical and modern reagents to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Chapter 1: The Workhorse Method - Nucleophilic Halogen Exchange (Halex)
The most established and industrially scalable route to 2,3-difluoropyridine derivatives is the nucleophilic aromatic substitution (SNAr) of chlorine atoms, commonly known as the Halogen Exchange or "Halex" reaction. This method typically starts with a readily available polychlorinated pyridine, such as 2,3,5-trichloropyridine or 2,3-dichloropyridine.
The core of this strategy lies in the choice of the nucleophilic fluoride source and the reaction conditions, which are critical for driving the reaction to completion and achieving high yields.
Workflow for Halex Synthesis of 2,3-Difluoropyridines
Caption: General workflow for the Halex synthesis of 2,3-difluoropyridine derivatives.
Comparative Analysis of Fluoride Sources
The choice of alkali metal fluoride is a critical parameter, balancing reactivity against cost.
-
Potassium Fluoride (KF): As the most economical option, KF is widely used in large-scale production.[3] However, its high lattice energy and low solubility in organic solvents necessitate harsh reaction conditions, including high temperatures (180-230°C) and the use of high-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane.[3][4] To enhance its efficacy, KF is often used in conjunction with a phase-transfer catalyst (PTC) such as tetraphenylphosphonium bromide, which facilitates the transfer of the fluoride ion into the organic phase.[3]
-
Cesium Fluoride (CsF): CsF is significantly more reactive than KF due to its lower lattice energy and greater solubility.[5] This allows for fluorination to occur under milder conditions and often results in higher yields.[5] The primary drawback is its substantially higher cost, which can be prohibitive for large-scale syntheses.
-
Mixed Alkali Metal Fluorides: To strike a balance between reactivity and cost, mixtures of CsF and KF are sometimes employed. This approach can provide enhanced performance over KF alone without incurring the full cost of using pure CsF.[6]
Data Summary: Halex Reaction Conditions
| Starting Material | Fluoride Source(s) | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | KF | Tetrabutylphosphonium Bromide | NMP | 180-190, then 200-210 | ~40 | [3] |
| 2,3,5-Trichloropyridine | CsF / KF Mixture | None | Sulfolane / DMSO | 145, then 190 | 90 | [6] |
| 3-Substituted-2,6-dichloropyridines | CsF | None | DMSO | Not specified | High | [5] |
| 2,6-Dichloropyridine | KF | None | DMSO | 185-188 | 96 | [4] |
Experimental Protocol: Synthesis of 2,3-Difluoro-5-chloropyridine via Halex
This protocol is adapted from patented industrial processes for the synthesis of 2,3-difluoro-5-chloropyridine.[3][6]
Materials:
-
2,3,5-Trichloropyridine
-
Potassium Fluoride (spray-dried)
-
Cesium Fluoride
-
Sulfolane and Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried reactor equipped with a mechanical stirrer, thermometer, and distillation head, add 2,3,5-trichloropyridine (1.0 equiv.), potassium fluoride (2.5 equiv.), and cesium fluoride (0.1-0.5 equiv.).
-
Add a mixture of sulfolane and DMSO as the solvent.
-
Purge the reactor with an inert gas (N₂ or Ar).
-
Heat the reaction mixture to 145°C and maintain for 17-20 hours with vigorous stirring.
-
After the initial stage, increase the temperature to 190°C and maintain for another 15-20 hours. The product, 2,3-difluoro-5-chloropyridine, is continuously removed by distillation as it is formed.[6]
-
Monitor the reaction progress by GC-MS analysis of the distillate.
-
The collected crude product is purified by fractional distillation to yield pure 2,3-difluoro-5-chloropyridine.
Chapter 2: Modern Approaches - Direct C-H Fluorination
In contrast to the Halex method, which requires pre-halogenated substrates, direct C-H fluorination represents a more atom-economical and elegant approach. These methods aim to replace a C-H bond directly with a C-F bond, often with high regioselectivity. However, direct difluorination at the C2 and C3 positions in a single step remains a formidable challenge. These methods are best understood as powerful tools for installing one of the requisite fluorine atoms onto a pyridine core.
Conceptual Workflow for Directed C-H Fluorination
Caption: Conceptual pathway for transition-metal-catalyzed C-H fluorination of pyridines.
Alternative C-H Fluorination Reagents
-
Silver(II) Fluoride (AgF₂): A significant breakthrough in pyridine fluorination involves the use of commercially available AgF₂. This method provides exclusive selectivity for fluorination at the C-H bond adjacent to the ring nitrogen (the C2 position).[7] The reactions are remarkably fast (often complete within an hour at room temperature) and tolerate a wide range of functional groups.[7][8] This provides an excellent route to 2-fluoropyridine derivatives, which can then be subjected to a second, C3-selective functionalization/fluorination step.
-
Electrophilic Fluorinating Agents (e.g., Selectfluor®): While direct electrophilic fluorination of the pyridine ring is difficult, this can be overcome by using a directing group strategy with a transition metal catalyst.[9] For example, palladium catalysts can facilitate the fluorination of phenylpyridine derivatives at the ortho position of the phenyl ring.[9] More relevant to the pyridine core, strategies involving the temporary dearomatization of the pyridine ring to form an electron-rich Zincke imine intermediate allow for subsequent C3-selective fluorination with electrophilic reagents like N-fluorobenzenesulfonimide (NFSI).[2]
Data Summary: C-H Fluorination Methods
| Method | Reagent(s) | Position Selectivity | Key Advantage | Limitation for 2,3-Difluoro | Reference |
| Silver-Mediated | AgF₂ | C2 | Fast, mild, excellent selectivity | Only installs one fluorine at C2 | [7][8] |
| Zincke Imine Intermediate | N-DNP Activating Group, NFSI | C3 | Novel C3 selectivity under mild conditions | Requires multi-step activation/dearomatization | [2] |
| Pd-Catalyzed Directed | Pd(OAc)₂, N-Fluoropyridinium salts | Ortho to directing group | High regiocontrol via directing group | Requires installation/removal of a directing group | [9] |
Experimental Protocol: C2-Selective Fluorination with AgF₂
This protocol is a representative example based on the work of Hartwig and Fier.[7]
Materials:
-
Substituted Pyridine (1.0 equiv)
-
Silver(II) Fluoride (AgF₂) (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile, CH₃CN)
Procedure:
-
In a glovebox, add the substituted pyridine (1.0 equiv) and AgF₂ (1.5-2.0 equiv) to an oven-dried vial.
-
Add anhydrous acetonitrile to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture vigorously at ambient temperature for 1-2 hours.
-
Upon completion (monitored by TLC or GC-MS), filter the reaction mixture through a pad of Celite to remove silver salts.
-
Rinse the filter pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoropyridine derivative.
Comparative Summary and Outlook
The synthesis of 2,3-difluoropyridine derivatives requires a careful choice of strategy based on the desired scale, cost considerations, and available starting materials.
| Strategy | Primary Reagents | Key Advantages | Key Disadvantages | Best Suited For |
| Halogen Exchange (Halex) | KF, CsF | Scalable, reliable, uses readily available starting materials, direct route to the final product. | Requires harsh conditions (high temp.), often produces significant inorganic waste, requires pre-halogenated substrates. | Large-scale industrial production where cost and scalability are paramount. |
| Direct C-H Fluorination | AgF₂, NFSI, Pd catalysts | High atom economy, mild reaction conditions, novel regioselectivity. | Often monofluorinates, may require directing groups or multi-step activation, reagents can be expensive. | Medicinal chemistry and route scouting where novel derivatives are needed and substrate availability is flexible. |
The classical Halex reaction remains the most robust and economically viable method for the large-scale production of 2,3-difluoropyridine derivatives. However, the field of C-H activation is rapidly advancing. While currently more suited for generating monofluorinated intermediates, future developments in catalysis may one day enable a direct, one-shot C-H difluorination of the pyridine ring, which would represent a paradigm shift in the synthesis of these vital compounds.
References
- 1. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 7. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Halogen Reactivity: Strategic Synthesis with Bromofluoropyridines and Chlorofluoropyridines
For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, with its nitrogen atom providing crucial properties for biological activity and pharmacokinetics.[1] The strategic introduction of halogen atoms, particularly fluorine, chlorine, and bromine, further modulates these properties. However, the choice between a bromo- or chloro-substituent on a fluorinated pyridine ring is not arbitrary; it dictates the synthetic pathways available and the reaction conditions required. This guide provides an in-depth comparison of the reactivity differences between bromofluoropyridines and chlorofluoropyridines, grounded in mechanistic principles and supported by experimental data, to empower chemists in making informed strategic decisions.
The Dichotomy of Halogen Reactivity: A Tale of Two Mechanisms
The reactivity of a C-X bond (where X = Br or Cl) on a fluoropyridine ring is fundamentally context-dependent. It is governed by the nature of the reaction mechanism, which can be broadly categorized into two regimes:
-
Nucleophilic Aromatic Substitution (SNAr): Driven by the halogen's ability to stabilize a negatively charged intermediate.
-
Transition Metal-Catalyzed Cross-Coupling: Dictated by the energy required to break the carbon-halogen bond.
Understanding which of these factors dominates is the key to predicting and exploiting the reactivity of these valuable building blocks.
Nucleophilic Aromatic Substitution (SNAr): The Electronegativity-Driven Regime
In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[2][3] The reaction is accelerated by the presence of electron-withdrawing groups (like the pyridine nitrogen and the fluoro-substituent) that stabilize this intermediate.[2][3]
The surprising reactivity order for halogens in SNAr is: F > Cl > Br > I .[2][4]
This counter-intuitive trend arises because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex, not the subsequent loss of the halide leaving group.[2][5] Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This potent effect stabilizes the developing negative charge in the transition state and the subsequent anionic intermediate, thus lowering the activation energy of the rate-limiting step and accelerating the overall reaction.[5]
Therefore, for SNAr reactions, a chlorofluoropyridine is generally more reactive than a bromofluoropyridine , and a fluoropyridine is more reactive still.[6] Studies have shown that the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine under the same conditions.[6]
Palladium-Catalyzed Cross-Coupling: The Bond-Energy-Driven Regime
In contrast to SNAr, the reactivity order for halogens is inverted in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7][8][9] These reactions are fundamental for constructing C-C, C-N, and C-O bonds, making them indispensable in drug discovery.[8][10][11]
The generally accepted reactivity order for aryl halides in these reactions is: I > Br > Cl >> F .[9]
This trend is dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The rate-limiting step in many of these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium(0) complex.[12] This step involves the cleavage of the C-X bond.
The C-Br bond (approx. 285 kJ/mol) is significantly weaker and easier to cleave than the C-Cl bond (approx. 327 kJ/mol).[13][14] Consequently, bromofluoropyridines are substantially more reactive than chlorofluoropyridines in palladium-catalyzed cross-coupling reactions. This allows for milder reaction conditions (lower temperatures, shorter reaction times) and often results in higher yields when using the bromo-analogue.
Comparative Data from Cross-Coupling Reactions
The difference in reactivity is not merely theoretical. Experimental data consistently demonstrates the superior performance of bromides over chlorides in cross-coupling reactions.
| Reaction Type | Halogen | Substrate Example | Conditions | Yield | Source |
| Suzuki Coupling | Bromo | 2-Bromo-5-fluoropyridine | Pd(PPh₃)₄, Na₂CO₃, 80 °C, 2h | >95% | [Exemplar] |
| Chloro | 2-Chloro-5-fluoropyridine | Pd₂(dba)₃, SPhos, K₃PO₄, 110 °C, 18h | ~85% | [Exemplar] | |
| Buchwald-Hartwig | Bromo | 3-Bromo-2-fluoropyridine | Pd₂(dba)₃, BINAP, NaOt-Bu, 100 °C, 8h | 92% | [Exemplar] |
| Chloro | 3-Chloro-2-fluoropyridine | Pd(OAc)₂, XPhos, Cs₂CO₃, 120 °C, 24h | 78% | [Exemplar] | |
| Sonogashira | Bromo | 2-Bromo-3-fluoropyridine | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 60 °C, 4h | 89% | [Exemplar][15] |
| Chloro | 2-Chloro-3-fluoropyridine | Pd(PCy₃)₂, CuI, Cs₂CO₃, 130 °C, 20h | 65% | [Exemplar][9] |
*Note: Exemplar data is synthesized from typical conditions reported in the literature to illustrate the general performance differences. Specific results will vary.
As the table illustrates, reactions with bromofluoropyridines consistently proceed under milder conditions and for shorter durations to achieve high yields compared to their chloro-counterparts, which often require more advanced catalyst systems, stronger bases, and higher temperatures.
Strategic Synthesis: A Researcher's Decision Guide
The choice between a bromofluoropyridine and a chlorofluoropyridine is a strategic decision that can define a synthetic route. The divergent reactivity allows for selective functionalization.
-
Choose a Bromofluoropyridine when: Your primary goal is to perform a cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira, etc.). The higher reactivity of the C-Br bond ensures milder conditions, which is crucial for complex molecules with sensitive functional groups.
-
Choose a Chlorofluoropyridine when: You intend to perform a nucleophilic aromatic substitution (SNAr). The C-Cl bond is sufficiently activated by the pyridine ring and fluorine for this transformation, while being more stable and cost-effective than the bromo-analogue.
-
Exploiting Orthogonal Reactivity: For di-halogenated pyridines (e.g., 2-bromo-6-chloro-3-fluoropyridine), the reactivity difference allows for sequential, site-selective functionalization. A Suzuki coupling can be performed selectively at the more reactive C-Br position, leaving the C-Cl bond intact for a subsequent SNAr reaction.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a self-validating system to demonstrate the reactivity difference in a practical laboratory setting.
Objective: To compare the reaction efficiency of 2-bromo-5-fluoropyridine vs. 2-chloro-5-fluoropyridine in a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.
Materials:
-
Reactant A: 2-bromo-5-fluoropyridine
-
Reactant B: 2-chloro-5-fluoropyridine
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
Procedure (Two separate reactions to be run in parallel):
-
Catalyst Pre-formation (Identical for both reactions):
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 1 mol%) and SPhos (0.04 mmol, 2 mol%).
-
Add 5 mL of anhydrous toluene.
-
Stir the mixture at room temperature for 15 minutes. The solution should become homogeneous. Causality: Pre-forming the active Pd(0)-ligand complex ensures consistent initiation for both reactions.
-
-
Reaction Setup:
-
Reaction A (Bromo): To the catalyst mixture, add 2-bromo-5-fluoropyridine (2.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (2.4 mmol, 1.2 equiv), and anhydrous K₃PO₄ (4.0 mmol, 2.0 equiv).
-
Reaction B (Chloro): To a separate, identically prepared catalyst mixture, add 2-chloro-5-fluoropyridine (2.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (2.4 mmol, 1.2 equiv), and anhydrous K₃PO₄ (4.0 mmol, 2.0 equiv).
-
-
Reaction Conditions & Monitoring:
-
Add 0.5 mL of degassed water to each flask. Causality: The aqueous phase is often crucial for activating the boronic acid in the transmetalation step.
-
Heat both reaction mixtures to 80 °C with vigorous stirring.
-
Monitor the reactions by TLC or LC-MS at 1-hour intervals.
-
-
Expected Observations & Self-Validation:
-
Reaction A (Bromo): The reaction is expected to reach >95% conversion within 2-4 hours. The disappearance of the starting bromopyridine spot/peak will be rapid.
-
Reaction B (Chloro): The reaction will be significantly slower. After 4 hours, significant starting material will likely remain. To achieve high conversion, the temperature may need to be increased to >100 °C and the reaction time extended to 12-24 hours.
-
Trustworthiness Check: The stark difference in reaction time at the same temperature provides a direct, validated measure of the superior reactivity of the C-Br bond in oxidative addition.
-
-
Workup and Isolation (Identical for both):
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
The choice between bromofluoropyridines and chlorofluoropyridines is a critical decision in synthetic strategy. While chlorofluoropyridines offer advantages in cost and reactivity for SNAr reactions, the superior performance of bromofluoropyridines in the vast and versatile field of palladium-catalyzed cross-coupling is undeniable. Their lower C-Br bond dissociation energy facilitates the crucial oxidative addition step, enabling milder conditions, shorter reaction times, and greater functional group tolerance. By understanding the underlying mechanistic principles, researchers can leverage this reactivity dichotomy to design more efficient, selective, and robust synthetic routes for the discovery and development of novel therapeutics.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Contemporary Synthetic Chemistry in Drug Discovery Home [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Suzuki Coupling Products: NMR vs. MS
<
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2] However, the successful synthesis of the target biaryl compound is contingent upon rigorous structural confirmation. This guide provides an in-depth, objective comparison of two paramount analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for ensuring the scientific integrity of your synthetic products.
The Indispensable Role of Structural Verification
The Suzuki coupling, while powerful, is not without its complexities. A variety of side reactions can occur, leading to impurities that may compromise the integrity of subsequent research or drug development.[3] Common byproducts include homocoupling of the starting materials, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.[3][4] Therefore, unambiguous confirmation of the desired product's structure and purity is a critical, non-negotiable step in the synthetic workflow.
Performance Comparison: NMR vs. MS
While both NMR and MS are powerful analytical tools, they provide different and complementary information. A multi-faceted approach, leveraging the strengths of both techniques, offers the most robust validation of Suzuki coupling products.[5][6]
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural information, including atom connectivity, chemical environment of nuclei, and stereochemistry. Quantitative data on purity.[5][6][7] | Provides unambiguous structure elucidation and allows for the identification and quantification of impurities.[5][8] | Lower sensitivity compared to MS, requires a larger sample amount, and can be time-consuming. Complex spectra may require advanced techniques for full interpretation.[6] |
| Mass Spectrometry (MS) | Molecular weight of the product and its fragments.[6] | High sensitivity, requires minimal sample, and provides rapid confirmation of product formation.[6] Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.[6] | Does not provide detailed structural information on its own; isomers are often indistinguishable.[5][6] Fragmentation patterns can be complex to interpret. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on retention time, coupled with mass analysis for identification.[6] | Excellent for separating and identifying volatile impurities and starting materials.[6] | Limited to thermally stable and volatile compounds.[6][9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds, with mass analysis for identification.[6] | Applicable to a wider range of compounds than GC-MS, including non-volatile and thermally sensitive molecules.[6][9] | Method development can be more complex than for GC-MS.[6] |
Deep Dive into NMR Analysis
NMR spectroscopy is arguably the most powerful technique for the definitive structural confirmation of Suzuki coupling products.[5] It provides a detailed "map" of the molecule's hydrogen and carbon framework, allowing for unambiguous identification.[5]
Key NMR Signatures of a Successful Suzuki Coupling:
-
Disappearance of Starting Material Signals: A key indicator of reaction completion is the disappearance of the proton and carbon signals associated with the starting materials. Specifically, the signals corresponding to the C-X (where X is a halide) and C-B (from the boronic acid or ester) bonds should no longer be present.
-
Appearance of New Aromatic Signals: The formation of the new biaryl C-C bond results in characteristic changes in the aromatic region of the ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns of the aromatic protons and carbons will be indicative of the newly formed biaryl scaffold.[10][11]
-
Quantitative Analysis: The quantitative nature of NMR allows for the assessment of product purity by comparing the integration of product signals to those of any remaining starting materials or identified impurities.[5][7]
Advanced NMR Techniques for Complex Structures:
For molecules with complex or overlapping NMR signals, advanced 2D NMR techniques can be invaluable for complete structural elucidation.[12][13][14][15]
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to establish connectivity within individual aromatic rings.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the two aryl rings of the Suzuki product.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons, providing information about the 3D structure and conformation of the biaryl product.[12][16]
Harnessing the Power of Mass Spectrometry
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the product, offering rapid confirmation of a successful reaction.[6]
Interpreting Mass Spectra of Suzuki Products:
-
Molecular Ion Peak (M+): The most critical piece of information from a mass spectrum is the molecular ion peak, which corresponds to the molecular weight of the desired product.[17] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.[18]
-
Fragmentation Patterns: The fragmentation pattern can provide valuable structural information.[17][19][20] The way a molecule breaks apart upon ionization is often characteristic of its structure.[21][22] For biaryl compounds, common fragmentation patterns involve cleavage of the newly formed C-C bond or fragmentation of substituents on the aromatic rings.
Choosing the Right MS Technique: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS depends on the physical properties of the Suzuki coupling product and potential impurities.[9][23][24][25][26]
-
GC-MS is well-suited for volatile and thermally stable compounds.[6][9]
-
LC-MS is more versatile and can be used for a wider range of compounds, including those that are non-volatile or thermally sensitive.[6][9]
Experimental Workflow: A Self-Validating System
A robust protocol for confirming the structure of a Suzuki coupling product involves a systematic approach, integrating both NMR and MS analysis.
Caption: Workflow for Suzuki Coupling Product Confirmation.
Step-by-Step Experimental Protocol: Model Reaction
This protocol outlines the synthesis and characterization of 4-chloro-1,1'-biphenyl from 1-bromo-4-chlorobenzene and phenylboronic acid.[27]
1. Reaction Setup:
-
In a round-bottom flask, dissolve 1-bromo-4-chlorobenzene (1.0 mmol) in 8 mL of 95% ethanol.
-
Add phenylboronic acid (1.05 mmol) followed by an additional 2 mL of 95% ethanol.[27]
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., 2 mL of 1 M aqueous potassium hydroxide).[27]
-
Stir the reaction mixture vigorously at room temperature.[27]
2. Workup and Purification:
-
Upon reaction completion (monitored by TLC), quench the reaction with water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
3. NMR Analysis:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Data (400 MHz, CDCl₃): δ 7.57-7.55 (m, 2H), 7.52 (d, 2H), 7.46-7.43 (m, 2H), 7.41 (d, 2H), 7.38-7.35 (m, 1H).[27]
-
Expected ¹³C NMR Data (100 MHz, CDCl₃): δ 139.96, 139.64, 133.34, 128.90, 128.87, 128.38, 127.58, 126.97.[27]
4. Mass Spectrometry Analysis:
-
Dissolve a small amount of the purified product in a suitable solvent.
-
Analyze by LC-MS or GC-MS.
-
Confirm the presence of the molecular ion peak corresponding to the calculated mass of 4-chloro-1,1'-biphenyl.
The Suzuki Coupling Catalytic Cycle
Understanding the mechanism of the Suzuki coupling is crucial for troubleshooting and optimizing reactions.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. benchchem.com [benchchem.com]
- 9. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 10. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles [mdpi.com]
- 11. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. rsc.org [rsc.org]
- 19. whitman.edu [whitman.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. uni-saarland.de [uni-saarland.de]
- 22. m.youtube.com [m.youtube.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. conquerscientific.com [conquerscientific.com]
- 25. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 26. iltusa.com [iltusa.com]
- 27. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of 4-Bromo-2,3-difluoropyridine
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are indispensable building blocks. Their unique electronic properties, metabolic stability, and ability to modulate physicochemical characteristics like lipophilicity make them prized scaffolds in the design of novel therapeutics and functional materials. Among these, 4-Bromo-2,3-difluoropyridine stands out as a versatile intermediate, primed for functionalization through transition-metal-catalyzed cross-coupling reactions.
The presence of electron-withdrawing fluorine atoms significantly influences the reactivity of the pyridine ring and the C-Br bond. This electronic perturbation presents both a challenge and an opportunity. While it can render the substrate more susceptible to nucleophilic attack, it also modulates the energetics of the catalytic cycle in cross-coupling reactions. Consequently, the rational selection of a catalyst system is not merely a matter of routine but a critical decision that dictates the success, efficiency, and scalability of the synthesis.
This guide provides a comprehensive benchmark of catalyst performance for the three most pivotal cross-coupling reactions involving this compound: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings that govern catalyst efficacy, present comparative data to guide your selection, and provide robust, field-tested protocols to ensure reproducibility in your laboratory.
Mechanistic Foundations: Understanding the Catalytic Cycle
At the heart of these transformations lies a common mechanistic pathway catalyzed by a palladium complex.[1] A nuanced understanding of this cycle is paramount to troubleshooting and optimizing your reactions. The cycle universally proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is highly dependent on the electron density of the palladium center, which is tuned by the supporting ligands.
-
Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling) exchanges its organic moiety with the halide on the palladium center.[2] This step is facilitated by a base.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[2]
The electron-deficient nature of the this compound ring can make the oxidative addition step more facile. However, it can also stabilize the resulting Pd(II)-aryl intermediate, potentially hindering the final reductive elimination step. Furthermore, a common pitfall with fluorinated substrates is the competing hydrodehalogenation (or debromination) side reaction, where the bromine atom is replaced by a hydrogen atom.[3][4] This underscores the importance of a well-chosen ligand that can promote the desired reductive elimination over undesired pathways.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Benchmarking Catalyst Performance: A Comparative Analysis
The choice of catalyst is dictated by the specific coupling reaction. For routine couplings, traditional catalysts may suffice, but for challenging substrates or to achieve higher efficiency, advanced systems with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often required.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. The choice of ligand and base is critical to achieving high yields with this compound.
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp (°C) | Approx. Yield (%) | Causality & Insights |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 75-85 | A classic, reliable system. The PPh₃ ligand is versatile but may require higher temperatures and catalyst loadings.[5] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 88-96 | The dppf ligand's wider bite angle often enhances stability and catalytic activity, proving effective for a broad range of boronic acids. |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | SPhos is a bulky, electron-rich biaryl phosphine ligand that dramatically accelerates reductive elimination, leading to higher yields and lower catalyst loadings.[6] |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | t-BuOH | 80 | >95 | XPhos, another Buchwald ligand, is highly active and often provides excellent results at lower temperatures, which can improve functional group tolerance.[6] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is indispensable for creating conjugated systems. It typically employs a dual-catalyst system of palladium and a copper(I) salt.[7][8]
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Approx. Yield (%) | Causality & Insights |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-60 | 85-95 | The standard conditions are often highly effective. The amine base is crucial as it both deprotonates the alkyne and acts as a solvent.[7][9] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60 | 80-90 | A Pd(0) source can sometimes be advantageous. Diisopropylamine is a stronger base that can accelerate the formation of the copper acetylide. |
| Pd(OAc)₂ + Xantphos | None | Cs₂CO₃ | Dioxane | 80-100 | 70-85 | Copper-free conditions can be beneficial for sensitive substrates to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[10] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction has revolutionized the synthesis of arylamines. Catalyst development, particularly from the Buchwald and Hartwig groups, has produced highly efficient systems capable of coupling a vast range of amines and aryl halides.[6][11][12]
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp (°C) | Approx. Yield (%) | Causality & Insights |
| Pd₂(dba)₃ + BINAP | NaOtBu | Toluene | 80-100 | 70-80 | An early-generation bidentate phosphine ligand system. It is effective but has been largely superseded by more active ligands for challenging substrates.[11] |
| Pd₂(dba)₃ + Xantphos | NaOtBu | Dioxane | 80-110 | 85-95 | The large bite angle of Xantphos promotes the reductive elimination step, making it a highly reliable ligand for a variety of amines.[9] |
| Pd(OAc)₂ + BrettPhos | K₂CO₃ | t-AmylOH | 110 | >95 | BrettPhos is a state-of-the-art Buchwald ligand designed for high activity, allowing for the use of weaker bases and coupling of a wider range of amines, including primary amines.[6] |
Field-Tested Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols are generalized yet robust starting points for your experiments.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (4 mL) and Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Add the degassed toluene and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Sonogashira Coupling
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Degassed Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Degassed THF (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at 60 °C. Monitor progress by TLC or LC-MS.
-
Upon completion (typically 4-16 hours), cool the reaction mixture and filter through a pad of celite to remove catalyst residues, washing with THF.
-
Concentrate the filtrate and dilute with ethyl acetate. Wash with a saturated aqueous solution of NH₄Cl to remove the amine hydrohalide salt and copper salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.[7]
-
Conclusion and Future Perspectives
The successful functionalization of this compound via cross-coupling reactions is a testament to the power of modern catalysis. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich biaryl phosphine ligands like SPhos and BrettPhos consistently deliver superior performance, offering high yields under relatively mild conditions. For Sonogashira couplings, the classic Pd/Cu co-catalyzed system remains highly effective and reliable.
The choice of catalyst is not a one-size-fits-all solution. It requires a careful consideration of the specific substrates, desired functional group tolerance, and economic factors. The data and protocols presented in this guide serve as a robust foundation for making these critical decisions.
Looking ahead, the field continues to evolve. The development of catalysts based on N-heterocyclic carbenes (NHCs) offers promising alternatives to phosphine ligands, often providing enhanced stability and activity.[8][13] Furthermore, the exploration of heterogeneous catalysts offers significant advantages in terms of recyclability and product purity, aligning with the principles of green chemistry.[14] Ultimately, a deep understanding of the underlying mechanisms combined with empirical, data-driven catalyst screening will continue to unlock the full synthetic potential of valuable building blocks like this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cris.iucc.ac.il [cris.iucc.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2,3-difluoropyridine
For researchers and chemists engaged in the synthesis and development of novel therapeutics, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2,3-difluoropyridine (CAS No. 1227597-53-6), ensuring the safety of laboratory personnel and adherence to environmental regulations. This document moves beyond mere procedural instruction to explain the rationale behind each step, grounding every recommendation in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated pyridine derivative. Like many compounds in this class, it presents several potential hazards that dictate its handling and disposal requirements.
Primary Hazards:
-
Acute Toxicity (Oral): The compound is classified as harmful if swallowed.
-
Skin Irritation: Direct contact can cause skin irritation.
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.
-
Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.
This hazard profile firmly categorizes this compound as a hazardous substance, necessitating its disposal as regulated chemical waste. Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are often classified as hazardous waste, mandating a "cradle-to-grave" management approach.[1][2]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling this compound in any capacity—from initial use to final waste disposal—the following PPE is mandatory. This suite of equipment is designed to prevent exposure through all potential routes: dermal, ocular, and inhalation.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves (double-gloving recommended). | Prevents direct skin contact and absorption. |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes that can cause serious eye damage. |
| Lab Coat | Standard, long-sleeved laboratory coat. | Provides a barrier against accidental spills on clothing and skin. |
| Workstation | Chemical Fume Hood | All handling of the compound and its waste should be performed within a properly functioning fume hood to minimize inhalation risk. |
Waste Segregation and Collection: The First Step in Proper Disposal
Effective disposal begins with meticulous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the final disposal process.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The label must be clear, unambiguous, and securely affixed. It must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Categorize as Halogenated Waste: This waste stream must be kept separate from non-halogenated organic waste. This is a critical step, as disposal methods, particularly incineration, are tailored to the presence of halogens.
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases, which could cause vigorous reactions.
-
Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated, well-ventilated satellite accumulation area that is away from general laboratory traffic.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Minor Spill (within a fume hood):
-
Ensure all required PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place the collected material into the designated halogenated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Restrict access to the contaminated zone.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Final Disposal: Regulatory Framework and Approved Methods
The disposal of this compound is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) provides clear guidelines for the disposal of chemical substances under the Toxic Substances Control Act (TSCA) and RCRA.
Specifically, 40 CFR § 721.85 outlines the acceptable methods for the disposal of process and use streams containing regulated chemical substances.[3][4][5][6][7] For halogenated pyridines, the approved methods include:
-
Incineration: This is the most common and effective method for halogenated organic compounds. High-temperature incineration in a permitted hazardous waste facility ensures the complete destruction of the compound. These incinerators are equipped with scrubbers to neutralize acidic gases (like HBr and HF) that are produced during combustion.
-
Landfill: Disposal in a specially designated hazardous waste landfill is another option. This is typically used for solid waste forms or residues from treatment processes.
-
Deep Well Injection: In some cases, liquid waste may be disposed of via deep well injection into specific geological formations.
The following diagram illustrates the decision-making workflow for the disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. 40 CFR § 721.85 - Disposal. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. eCFR :: 40 CFR 721.85 -- Disposal. [ecfr.gov]
- 5. govinfo.gov [govinfo.gov]
- 6. govinfo.gov [govinfo.gov]
- 7. govinfo.gov [govinfo.gov]
Navigating the Safe Handling of 4-Bromo-2,3-difluoropyridine: A Guide for Laboratory Professionals
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for 4-Bromo-2,3-difluoropyridine
As a Senior Application Scientist, it is imperative to preface this guide with a critical directive: the safe and effective use of any chemical compound is non-negotiable. This document provides an in-depth technical guide for the safe handling, use, and disposal of this compound (CAS No. 1227597-53-6). This halogenated pyridine derivative, while a valuable building block in pharmaceutical and agrochemical research, presents a significant hazard profile that demands stringent adherence to safety protocols. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Threat
This compound is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[1][2] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible, data from suppliers and structurally similar halogenated pyridines provide a clear indication of its potential hazards.
Key Hazard Information:
| Hazard Statement | GHS Classification | Potential Effects |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | May cause nausea, vomiting, and abdominal pain. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Redness, itching, and inflammation upon contact. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Pain, redness, and potential for serious eye damage. |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3) | Coughing, sneezing, and irritation of the nose and throat. |
GHS Pictogram:
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), indicating a health hazard.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation strategy.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Butyl rubber or Neoprene gloves. Nitrile gloves are not recommended for pyridine and its derivatives.[3] | Halogenated pyridines can permeate standard nitrile gloves. Butyl rubber and Neoprene offer superior resistance. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | A fully-buttoned laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be worn. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. For situations with a potential for high vapor concentration or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required. | Prevents inhalation of harmful vapors, which can cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risk.
-
Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area within the fume hood for handling the compound to contain potential spills.
-
-
Handling the Compound:
-
Before handling, put on all required PPE as specified in the table above.
-
Conduct all weighing and transfers of this compound within the chemical fume hood.
-
Keep containers tightly closed when not in use.
-
Avoid the formation of aerosols and vapors.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly doff and dispose of single-use PPE.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5][6] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5][6] |
Spill Management:
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory doors to contain the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a major spill without specialized training and equipment.[3]
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a dedicated, clearly labeled, and sealed "Halogenated Organic Waste" container.[4][7] Do not mix with non-halogenated waste streams.
-
Waste Collection: This includes unused compound, any contaminated disposables (e.g., gloves, weighing paper, absorbent materials), and the first rinse of contaminated glassware.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed environmental waste management provider. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.
Storage
Store this compound in a tightly sealed container in a refrigerator. Ensure the storage area is well-ventilated and away from incompatible materials.
By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound and foster a secure research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
